Product packaging for tert-Butyl (2-formylphenyl)carbamate(Cat. No.:CAS No. 74965-38-1)

tert-Butyl (2-formylphenyl)carbamate

Cat. No.: B1338957
CAS No.: 74965-38-1
M. Wt: 221.25 g/mol
InChI Key: DHALMIBUKCNMLD-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl (2-formylphenyl)carbamate (CAS 74965-38-1) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, is characterized by the presence of both a carbamate-protected aniline and a benzaldehyde group on the same aromatic ring . This unique structure makes it a versatile precursor for the synthesis of more complex molecules. Research Applications and Value This compound serves as a key intermediate in the construction of diverse molecular architectures. Its primary utility lies in its two orthogonal functional groups: the aldehyde group is amenable to condensation reactions, while the tert-butoxycarbonyl (Boc) group serves as a protecting group for amines that can be deprotected under mild acidic conditions. Computational predictions suggest that this molecule exhibits high gastrointestinal absorption and can cross the blood-brain barrier, which can be a valuable consideration for researchers in drug discovery, particularly in the design of central nervous system (CNS)-active agents . Handling and Storage To ensure product stability and longevity, this material should be stored under an inert atmosphere at 2-8°C . As a standard laboratory safety practice, always consult the relevant Safety Data Sheet (SDS) before use. This product is labeled with the signal word "Warning" and may be harmful if swallowed, causes skin and eye irritation, or may cause respiratory irritation . Notice This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1338957 tert-Butyl (2-formylphenyl)carbamate CAS No. 74965-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHALMIBUKCNMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461260
Record name tert-Butyl (2-formylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74965-38-1
Record name tert-Butyl (2-formylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74965-38-1
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate (CAS: 74965-38-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and potential applications of tert-butyl (2-formylphenyl)carbamate. The information is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Properties and Data

This compound, also known as 2-(Boc-amino)benzaldehyde, is a bifunctional organic compound containing both a protected amine and an aldehyde group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and as a scaffold in medicinal chemistry.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.25 g/mol [1]
CAS Number 74965-38-1[1]
Appearance White to off-white solid
Melting Point 57-61 °C
Boiling Point (Predicted) 291.7 °C at 760 mmHg[1]
Density (Predicted) 1.163 g/cm³[1]
Flash Point (Predicted) 130.2 °C[1]
Solubility Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.[2]
Storage Temperature 2-8 °C[1]
Spectroscopic Data Summary
SpectroscopyExpected Peaks and Signals
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), the aldehyde proton (singlet, ~9.8-10.0 ppm), and the N-H proton of the carbamate (broad singlet).
¹³C NMR Resonances for the tert-butyl group (quaternary carbon ~80 ppm and methyl carbons ~28 ppm), aromatic carbons (115-150 ppm), the carbamate carbonyl (~153 ppm), and the aldehyde carbonyl (~190-200 ppm).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching of the aldehyde (~2850 and ~2750 cm⁻¹), the carbamate C=O stretching (~1700-1730 cm⁻¹), and the aldehyde C=O stretching (~1680-1700 cm⁻¹).
Mass Spectrometry The mass spectrum is expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 221 or 222, respectively. Common fragmentation patterns would involve the loss of the tert-butyl group or isobutylene.

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be synthesized. A common and effective method for its preparation involves the protection of 2-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a starting amine with a Boc-protection agent, followed by purification.

G cluster_synthesis Synthesis Workflow start 2-Aminobenzaldehyde reagent Di-tert-butyl dicarbonate (Boc)₂O + Base (e.g., Triethylamine) reaction Boc Protection Reaction in an organic solvent (e.g., THF) start->reaction reagent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product This compound purification->product

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for Boc protection of anilines.

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde in anhydrous THF.

  • To this solution, add triethylamine (approximately 1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in THF to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Research and Drug Development

The carbamate functional group is a key structural motif in many approved drugs and is widely used in medicinal chemistry to modulate the biological and pharmacokinetic properties of molecules. The presence of both a protected amine and a reactive aldehyde group makes this compound a versatile building block for the synthesis of a variety of complex organic molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in organic synthesis. The aldehyde functionality can undergo a wide range of chemical transformations, including:

  • Reductive amination to form secondary amines.

  • Wittig reactions to form alkenes.

  • Aldol and other condensation reactions.

  • Oxidation to a carboxylic acid or reduction to an alcohol.

The Boc-protected amine is stable to many reaction conditions but can be easily deprotected under acidic conditions to reveal the free amine, which can then be further functionalized. This dual reactivity allows for the sequential and controlled introduction of different functionalities into a molecule.

G cluster_reactivity Reactivity of Functional Groups compound tert-Butyl (2-formylphenyl)carbamate aldehyde_reactions Aldehyde Group Reactions (e.g., Reductive Amination, Wittig) compound->aldehyde_reactions carbamate_reactions Carbamate Group (Boc Deprotection) compound->carbamate_reactions product1 Further Functionalization at Aldehyde Position aldehyde_reactions->product1 product2 Further Functionalization at Amine Position carbamate_reactions->product2

References

An In-depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of tert-Butyl (2-formylphenyl)carbamate, a versatile intermediate in organic synthesis. It details the compound's physicochemical properties, outlines a representative synthetic protocol, and explores its relevance in the context of drug discovery and development.

Compound Properties

This compound, also known as 2-(Boc-amino)benzaldehyde, is a bifunctional molecule containing both a formyl group and a Boc-protected amine. This structure makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C12H15NO3[1]
Exact Mass 221.1052 g/mol [1][2]
Molecular Weight ~221.25 g/mol
Appearance White solid
Melting Point 57-61°C[2]
Boiling Point 291.7°C at 760 mmHg[2]
Density 1.163 g/cm³[2]
Flash Point 130.2°C[2]
XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]
CAS Number 74965-38-1[2]

Synthesis and Experimental Protocols

The tert-butyl carbamate group is widely used as a protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal[3][4]. The synthesis of carbamate derivatives often involves the reaction of an amine with an appropriate Boc-protection agent or the rearrangement of an azide in the presence of tert-butanol.

A general workflow for the synthesis of a carbamate-protected compound involves reaction, workup, and purification stages.

G cluster_0 Synthesis Stage cluster_1 Workup Stage cluster_2 Purification Stage Start Starting Materials (e.g., 2-Aminobenzaldehyde) Reaction Boc Protection Reaction (e.g., with Di-tert-butyl dicarbonate) Start->Reaction Base, Solvent Quench Reaction Quenching Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying Organic Layer Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Product Characterization (NMR, MS, IR) Purify->Characterize End End Characterize->End Final Product

Caption: General experimental workflow for the synthesis of a Boc-protected compound.

Representative Protocol: Synthesis of this compound

This protocol is a representative method based on standard procedures for the Boc-protection of anilines.

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or similar non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-aminobenzaldehyde (1.0 eq) in the chosen solvent (e.g., DCM).

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution. Subsequently, add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM)[5].

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[6].

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Role in Drug Development and Signaling Pathways

The carbamate functional group is a key structural motif in a variety of therapeutic agents, including antiepileptics and anticonvulsants[7]. The tert-butyl carbamate (Boc) group, in particular, serves not only as a protecting group in synthesis but can also influence the biological activity and metabolic stability of a drug molecule[7][8]. The presence of both an aldehyde and a protected amine makes this compound a valuable precursor for creating libraries of compounds for drug screening.

Molecules containing carbamate structures can interact with various biological targets. For instance, some drugs modulate signaling pathways critical in cell proliferation and differentiation, such as the Transforming Growth Factor-β (TGF-β) pathway. The TGF-β signaling cascade can proceed through both canonical (Smad-dependent) and non-canonical (non-Smad) pathways, which include MAPKs (mitogen-activated protein kinases) and PI3K/Akt signaling[9][10].

TGF_Beta_Signaling cluster_receptor Cell Membrane cluster_smad Canonical Pathway cluster_non_smad Non-Canonical Pathways TGFB TGF-β Ligand Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 TAK1 TAK1 Receptor->TAK1 PI3K PI3K / Akt Receptor->PI3K SmadComplex Smad Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus MAPK p38 / JNK TAK1->MAPK MAPK->Nucleus PI3K->Nucleus Gene Gene Expression (e.g., Apoptosis, EMT) Nucleus->Gene

Caption: Simplified overview of TGF-β canonical and non-canonical signaling pathways.

The development of small molecules that can modulate such pathways is a key area of research. While this compound is an early-stage intermediate, its derivatives could be designed to interact with kinases or other proteins within these cascades, potentially leading to novel therapeutic agents for cancer or inflammatory diseases[11].

References

An In-Depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of tert-Butyl (2-formylphenyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. This document details its structural properties, presents various synthetic routes with experimental protocols, and summarizes key quantitative data.

Chemical Structure and Properties

This compound, also known as 2-(Boc-amino)benzaldehyde, is an organic compound featuring a phenyl ring substituted with a formyl group (-CHO) and a tert-butoxycarbonyl (Boc) protected amine group (-NHBoc) at the ortho positions. The Boc group serves as a crucial protecting group for the amine, preventing its participation in unwanted side reactions during multi-step syntheses. This protecting group is stable under a range of conditions but can be readily removed under mild acidic conditions.

The presence of both an aldehyde and a protected amine on the same aromatic scaffold makes it a versatile bifunctional building block in the synthesis of various heterocyclic compounds and complex molecules.

Structural and Physical Properties:

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
CAS Number 74965-38-1
Appearance Solid
Melting Point 57-61 °C
Boiling Point 291.7 °C at 760 mmHg
SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C=O
InChI Key DHALMIBUKCNMLD-UHFFFAOYSA-N

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two common and effective synthetic routes with detailed experimental protocols.

Method 1: Boc Protection of 2-Aminobenzaldehyde

This direct approach involves the protection of the commercially available 2-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

A solution of 2-aminobenzaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base, typically triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) (1.1 to 1.5 equivalents), is added to the solution. The mixture is stirred, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise. The reaction is typically stirred at room temperature for a period of 2 to 12 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Method 1:

ParameterValue
Starting Material 2-Aminobenzaldehyde
Reagents Di-tert-butyl dicarbonate, Triethylamine
Solvent Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 4 hours
Yield Typically high (can exceed 90%)
Method 2: Oxidation of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

This two-step approach begins with the Boc protection of 2-aminobenzyl alcohol, followed by the selective oxidation of the resulting alcohol to the desired aldehyde.

Step 1: Synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

2-Aminobenzyl alcohol (1.0 equivalent) is dissolved in a suitable solvent (e.g., THF). A base such as sodium bicarbonate (NaHCO₃) or triethylamine is added, followed by the addition of di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The workup procedure is similar to that described in Method 1, yielding the Boc-protected alcohol intermediate.

Step 2: Oxidation to this compound

The intermediate, tert-butyl (2-(hydroxymethyl)phenyl)carbamate (1.0 equivalent), is dissolved in a solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a milder reagent like Dess-Martin periodinane (DMP) (1.2 to 1.5 equivalents) is added. The reaction is stirred at room temperature for 1 to 4 hours. Upon completion, the reaction mixture is filtered through a pad of celite and silica gel to remove the oxidant byproducts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product.

Quantitative Data for Method 2 (Oxidation Step):

ParameterValue
Starting Material tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Reagents Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
Solvent Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 1-4 hours
Yield Good to excellent

Logical Workflow and Applications

As a bifunctional molecule, this compound is a key starting material for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals. The aldehyde functionality can undergo reactions such as Wittig reactions, reductive aminations, and condensations, while the Boc-protected amine can be deprotected to reveal a nucleophilic amine for subsequent coupling reactions.

Below is a diagram illustrating the general synthetic utility of this compound.

G Synthetic Utility of this compound cluster_aldehyde Reactions at Aldehyde cluster_amine Reactions at Amine (after deprotection) start tert-Butyl (2-formylphenyl)carbamate wittig Wittig Reaction start->wittig 1a reductive_amination Reductive Amination start->reductive_amination 1b condensation Condensation start->condensation 1c deprotection Boc Deprotection (Acidic Conditions) start->deprotection 2a product Complex Molecules & Nitrogen Heterocycles wittig->product reductive_amination->product condensation->product coupling Amide Coupling, Sulfonamide Formation, etc. deprotection->coupling 2b coupling->product

Spectroscopic Data for tert-Butyl (2-formylphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (2-formylphenyl)carbamate, a key building block in various synthetic applications, including pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound (also known as 2-(Boc-amino)benzaldehyde) is a bifunctional organic molecule containing a protected amine and an aldehyde group. This substitution pattern makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and MS analysis of this compound. This data is compiled from analogous compounds and predicted spectral information.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9s1HAldehyde proton (-CHO)
~8.5d1HAromatic proton (ortho to -CHO)
~7.7d1HAromatic proton (ortho to -NHBoc)
~7.5t1HAromatic proton
~7.1t1HAromatic proton
~1.5s9Htert-Butyl protons (-C(CH₃)₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~192Aldehyde carbonyl carbon (-CHO)
~153Carbamate carbonyl carbon (-OCONH-)
~140Aromatic carbon (C-NHBoc)
~135Aromatic carbon
~130Aromatic carbon
~128Aromatic carbon
~125Aromatic carbon (C-CHO)
~122Aromatic carbon
~81tert-Butyl quaternary carbon (-C (CH₃)₃)
~28tert-Butyl methyl carbons (-C(CH₃ )₃)

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350N-HStretch
~2980, 2870C-H (aliphatic)Stretch
~2750, 2850C-H (aldehyde)Stretch (Fermi resonance doublet)
~1710C=O (carbamate)Stretch
~1680C=O (aldehyde)Stretch
~1600, 1480C=C (aromatic)Stretch
~1240, 1160C-O (carbamate)Stretch

Table 4: Mass Spectrometry Data (Predicted)

m/zIon
221[M]⁺ (Molecular Ion)
165[M - C₄H₈]⁺
148[M - C₄H₉O]⁺
120[M - C₄H₉O₂N]⁺
57[C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 220 ppm

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for carbamates.

  • Capillary Voltage: ~3-4 kV

  • Cone Voltage: ~20-40 V (can be optimized to control fragmentation)

  • Source Temperature: ~120-150 °C

  • Desolvation Temperature: ~300-400 °C

  • Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Identification, Fragmentation Analysis) MS->ProcessMS StructureElucidation Structure Elucidation & Confirmation ProcessNMR->StructureElucidation ProcessIR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic data for this compound. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate compound characterization.

An In-depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of tert-Butyl (2-formylphenyl)carbamate. This bifunctional molecule, featuring a reactive aldehyde and a protected amine, is a valuable intermediate in organic synthesis, particularly in the development of complex pharmaceutical compounds.

Core Chemical Properties

This compound, also known as 2-(Boc-amino)benzaldehyde, is a white to off-white solid. Its core physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 74965-38-1[1]
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.25 g/mol [1]
Melting Point 57-61 °C[1]
Boiling Point 291.7 °C at 760 mmHg[1]
Density 1.163 g/cm³[1]
Flash Point 130.2 °C[1]
Refractive Index 1.575[1]
Storage Temperature 2-8 °C[1]
Calculated Physicochemical Properties
PropertyValueReference
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 221.105193[1]
Polar Surface Area (PSA) 55.4 Ų[1]

Spectral Data Interpretation

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm.[2] A singlet for the aldehyde proton (-CHO) would appear far downfield, typically between 9-10 ppm. The aromatic protons on the phenyl ring would appear as a multiplet in the 7-8 ppm region. The N-H proton of the carbamate would likely be a broad singlet.

  • ¹³C NMR: The carbon spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm.[2] The carbonyl carbon of the carbamate would be expected around 153 ppm, while the aldehyde carbonyl would be significantly further downfield (>190 ppm). Aromatic carbons would resonate in the 120-140 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A sharp, strong peak for the aldehyde carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. The carbamate carbonyl stretch would appear around 1700-1730 cm⁻¹. A band corresponding to the N-H stretch of the carbamate would be visible in the 3200-3400 cm⁻¹ region.[3] C-H stretches from the alkyl and aromatic groups would be observed around 2850-3100 cm⁻¹.[3]

Chemical Stability and Handling

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its robustness under many conditions, which makes it a cornerstone of modern synthetic strategies.[4] However, it is specifically designed to be labile under acidic conditions.

ConditionReagent/EnvironmentStabilityNotes
Strong Acids Trifluoroacetic acid (TFA), HClUnstable Rapidly cleaved to yield the free amine, CO₂, and isobutene. This is the standard method for deprotection.[4][5]
Aqueous Conditions pH < 1Unstable The Boc group is sensitive to strongly acidic aqueous environments.[6]
pH 4-9Stable Generally stable in neutral to moderately acidic or basic aqueous solutions at room temperature.[6]
pH > 12Stable The carbamate is resistant to basic hydrolysis.[5][6]
Bases Et₃N, Pyridine, t-BuOKStable Stable to common organic and inorganic bases.[6][7]
Nucleophiles RLi, RMgXUnstable Can be cleaved by organolithium and Grignard reagents.[6]
NH₃, RNH₂, NaOCH₃Stable Stable to amines, alkoxides, and other common nucleophiles.[6][7]
Reducing Agents H₂/Pd, H₂/Ni, LiAlH₄, NaBH₄Stable The Boc group is stable to catalytic hydrogenation and common hydride reagents.[4][6]

Storage and Handling: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[1] It should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE) as it is classified as a combustible solid.

G cluster_conditions Chemical Environment cluster_stability Boc Group Stability Acid Strong Acid (e.g., TFA, HCl) Unstable Unstable (Cleaved) Base Base (e.g., NEt3, NaOH) Stable Stable Nucleophile Nucleophiles (e.g., RNH2, NaBH4) Reduction Reductive Conditions (e.g., H2/Pd, LiAlH4) Boc This compound (Boc-Protected Amine) Boc->Stable Boc Group Remains Intact Boc->Unstable Cleavage of Boc Group

Caption: Stability of the Boc protecting group under various chemical conditions.

Experimental Protocols

The following sections provide representative protocols for the synthesis and subsequent deprotection of a Boc-protected amine, based on established methodologies for similar compounds.

Representative Synthesis of a Boc-Protected Arylamine

This procedure is adapted from methods for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (Boc₂O).[7]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add the starting amine (e.g., 2-aminobenzaldehyde, 1.0 eq). Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq) or sodium bicarbonate in an aqueous/organic biphasic system. Cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

G Start 1. Dissolve Amine in Solvent (THF/DCM) AddBase 2. Add Base (Et3N) Cool to 0 °C Start->AddBase AddBoc 3. Add Boc2O Dropwise AddBase->AddBoc React 4. Stir at RT Monitor by TLC AddBoc->React Workup 5. Aqueous Workup (Wash, Dry) React->Workup Purify 6. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for Boc protection of an amine.

Protocol for Acid-Catalyzed Boc Deprotection

This is a standard procedure for removing the Boc group to liberate the free amine.[4]

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. A typical concentration is 20-50% TFA in DCM (v/v). Caution: This reaction is often exothermic and evolves gas (CO₂ and isobutene); ensure the setup is open to a bubbler or in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the deprotection by TLC.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or triethylamine) before extraction.

Application in Drug Development

The dual functionality of this compound makes it a highly versatile building block in medicinal chemistry. The aldehyde can be used in reactions like reductive amination, Wittig reactions, or aldol condensations to build molecular complexity. The Boc-protected amine provides a latent nucleophilic site that can be revealed at a later stage for amide bond formation, sulfonylation, or other coupling reactions. This strategic protection and functionalization are central to the multi-step synthesis of many drug candidates.

For instance, a related compound, tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate, is known as an intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used in cancer therapy.[8] This highlights the role of such formylphenyl carbamates in constructing complex, biologically active molecules.

G cluster_start Starting Intermediate cluster_path1 Aldehyde Modification cluster_path2 Amine Deprotection & Coupling A tert-Butyl (2-formylphenyl)carbamate B Reductive Amination with R1-NH2 A->B Step 1 C Intermediate 1 B->C D Boc Deprotection (TFA/DCM) C->D Step 2 E Amide Coupling with R2-COOH D->E Step 3 F Complex Drug-like Molecule E->F

Caption: Synthetic pathway using the target molecule in drug development.

References

A Comprehensive Technical Guide to the Safety and Handling of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tert-Butyl (2-formylphenyl)carbamate. The information presented is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary protocols for safe use. This document is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.256 g/mol [1]
CAS Number 74965-38-1[1]
Appearance Off-white solid[2]
Melting Point 57-61°C[1]
Boiling Point 291.7°C at 760 mmHg[1]
Flash Point 130.2°C[1]
Density 1.163 g/cm³[1]
Solubility Insoluble in water.[2]
Storage Temperature 2-8°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications and associated precautionary statements.

Hazard CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2) Warning H315: Causes skin irritation.P264, P280, P302+P352, P321, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 1) Danger H318: Causes serious eye damage.P280, P305+P351+P338, P310
Skin Sensitization (Category 1) Warning H317: May cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313, P321, P363, P501
Specific target organ toxicity — Single exposure (Category 3), Respiratory system Warning H335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501

Data synthesized from safety data sheets of structurally similar compounds.[3][4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Avoid formation of dust and aerosols.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[2][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Store refrigerated at 2-8°C.[1]

  • Store locked up.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against severe eye damage from splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves before use and dispose of contaminated gloves properly.Prevents skin contact and potential allergic reactions.[5]
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact.[5]
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of harmful dust and vapors.[3][5]

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4][6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

Experimental Protocol: General Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting. This protocol is a guideline and should be adapted to specific experimental conditions and institutional safety policies.

Safe_Handling_Workflow General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Risk Assessment & SOP Review B Gather Materials & Verify Chemical Integrity A->B C Don Appropriate PPE B->C D Work in a Ventilated Fume Hood C->D E Weigh/Dispense Compound Carefully D->E F Perform Experimental Procedure E->F G Decontaminate Work Area & Equipment F->G H Segregate & Label Waste G->H I Dispose of Waste via Approved Channels H->I J Doff & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L In Case of Spill or Exposure M Follow First Aid Procedures L->M N Notify Supervisor & EHS L->N

References

An In-depth Technical Guide to Carbofuran (C12H15NO3): A Carbamate Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive technical overview of the carbamate compound with the molecular formula C12H15NO3, identified as Carbofuran. It covers its chemical properties, mechanism of action, toxicological data, involvement in various signaling pathways, and detailed experimental protocols.

Introduction

Carbofuran is a broad-spectrum N-methyl carbamate pesticide effective against a wide range of insects, mites, and nematodes.[1][2] Its chemical formula is C12H15NO3.[3][4] The preferred IUPAC name for this compound is 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate .[3] It is also referred to as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate.[1][5] Carbofuran functions as a systemic insecticide, meaning it is absorbed by the plant's roots and distributed throughout its tissues, providing protection against pests.[3][6] It also exhibits contact activity.[3]

Despite its agricultural efficacy, Carbofuran is one of the most toxic pesticides still in use, classified as an extremely hazardous substance in the United States.[3] Its high acute toxicity to vertebrates, particularly birds, has led to significant restrictions and bans on its use in several regions, including the US, Canada, and the European Union.[3][5] This guide delves into the technical details of Carbofuran, offering insights relevant to toxicological research and drug development, particularly in the context of cholinesterase inhibitors and neurotoxicity.

Chemical and Physical Properties

Carbofuran is an odorless, white crystalline solid.[1][7] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate[3]
Molecular Formula C12H15NO3[3][4][7]
Molar Mass 221.256 g·mol−1[3]
CAS Number 1563-66-2[3][4][7]
Appearance White, crystalline solid[3]
Density 1.18 g/cm³[3]
Melting Point 151-154 °C (304-307 °F; 424-427 K)[1][3]
Boiling Point 313.3 °C (595.9 °F; 586.5 K)[3]
Water Solubility 320-351 mg/L at 25 °C[3][7]
Log P (octanol/water) 2.32[3]

Mechanism of Action & Signaling Pathways

Carbofuran's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6][8] This inhibition is reversible.[7]

Cholinergic Pathway Inhibition

Carbofuran, like other carbamate compounds, binds to the active site of AChE. This carbamylation of the enzyme prevents it from breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft and neuromuscular junctions.[7][8] The resulting accumulation of ACh leads to hyperstimulation of muscarinic and nicotinic receptors, causing overstimulation of the nervous system, paralysis, and ultimately death in target pests.[6][8] This mode of action is also the basis for its neurotoxicity in non-target species, including mammals.[3][5]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Stimulation Continuous Stimulation Receptor->Stimulation Carbofuran Carbofuran Carbofuran->AChE Inhibition (Reversible)

Carbofuran's primary mechanism: Reversible inhibition of Acetylcholinesterase (AChE).
Non-Cholinergic Signaling Pathways

Recent research indicates that Carbofuran's toxicity involves mechanisms beyond AChE inhibition.

  • TGF-β Signaling: Studies have shown that Carbofuran exposure can up-regulate the Transforming Growth Factor-β (TGF-β) signaling pathway. This leads to increased levels of TGF-β1 and associated proteins like SMAD-2 and SMAD-3. This alteration has been linked to reduced hippocampal neurogenesis, decreased proliferation of neural stem cells (NSCs), and increased apoptosis, potentially contributing to neurobehavioral deficits.[9]

TGF_Beta_Pathway Carbofuran Carbofuran TGF_beta TGF-β Signaling (Astrocytes, Microglia) Carbofuran->TGF_beta SMAD23 pSMAD-2/3 ↑ TGF_beta->SMAD23 SMAD7 SMAD-7 ↓ TGF_beta->SMAD7 Differentiation Neuronal Differentiation ↓ TGF_beta->Differentiation Apoptosis Apoptosis / Neurodegeneration ↑ TGF_beta->Apoptosis p21 p21 ↑ SMAD23->p21 CyclinD1 Cyclin D1 ↓ SMAD23->CyclinD1 Proliferation NSC Proliferation ↓ p21->Proliferation Inhibits CyclinD1->Proliferation Promotes

Carbofuran's effect on the TGF-β signaling pathway, impairing neurogenesis.
  • Nrf2 Signaling: Carbofuran exposure has been linked to the impairment of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is critical for cellular defense against oxidative stress.[10][11] While short-term exposure might activate the pathway as a defense mechanism, prolonged exposure can lead to its suppression.[10] This dysfunction can result in increased reactive oxygen species (ROS), impaired autophagy, and accelerated cellular senescence.[10][11]

  • PI3K-Akt and Other Pathways: Integrated network toxicology studies suggest Carbofuran's involvement in multiple pathways related to cell proliferation, survival, and inflammation, including the PI3K-Akt signaling pathway and interactions with targets like EGFR, GSK3B, and JAK2.[12] These interactions may underlie its broader toxic effects, such as endocrine disruption and ovarian toxicity.[12]

Toxicology Data

Carbofuran is highly toxic to mammals via oral exposure. The toxic effects are rapid, with clinical signs appearing within minutes and mortality often within an hour of dosing in rats.[13]

Acute Toxicity
SpeciesRouteLD50 ValueReference
RatOral8–14 mg/kg[3]
DogOral19 mg/kg[3][5]
Dose-Response and Exposure Data
Study TypeSpeciesEndpointValue (BMDL10)Reference
Acute Dermal (6h exposure)RatBrain AChE Inhibition6.7 mg/kg/day[14]
21-Day DermalRatBrain AChE Inhibition6.8 mg/kg/day[14]

BMDL10: Benchmark Dose Lower Confidence Limit, 10% response

Human Toxicology

In humans, Carbofuran poisoning presents with typical cholinergic symptoms: nausea, vomiting, blurred vision, excessive salivation, dizziness, and in severe cases, respiratory difficulty and death.[1][8] Post-mortem toxicological analyses have quantified Carbofuran in various biological matrices.

Biological SampleConcentration RangeReference
Blood0.4 - 18 µg/mL[2]
Bile0.4 - 60 µg/mL[2]
Liver2.2 µg/g[2]
Stomach Contents0.3 - 300 µg/g[2]

Experimental Protocols

This section details methodologies used in the study of Carbofuran's toxicokinetics and toxicodynamics.

Protocol: Dermal Toxicity Assessment in Rats

This protocol is based on studies assessing dose- and time-related inhibition of AChE following dermal exposure.[14]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and Benchmark Dose (BMD) for acetylcholinesterase inhibition following acute or sub-chronic dermal exposure to Carbofuran.

Methodology:

  • Animal Model: Crl:CD(SD) rats (approx. 8 weeks old), 10 per sex per dose group.

  • Test Substance Preparation: An aqueous paste of technical grade Carbofuran is prepared.

  • Dose Administration:

    • The dorsal trunk of each rat is clipped free of hair 24 hours prior to dosing.

    • The test substance is applied uniformly to the clipped skin over an area of approximately 10% of the body surface. The site is covered with a semi-occlusive dressing.

    • For acute studies, dose groups may include 0, 25, 75, 150, and 250 mg/kg.

    • For sub-chronic (e.g., 21-day) studies, dose groups may include 0, 20, 50, and 100 mg/kg/day.

  • Exposure Duration: Exposure is maintained for 6 hours, after which the dressing is removed and the skin is washed with soap and water to remove any unabsorbed residue.

  • Sample Collection & Analysis:

    • At the end of the study period (e.g., immediately after the 6-hour exposure in acute studies), animals are euthanized.

    • Blood samples are collected for analysis of red blood cell (RBC) AChE activity.

    • Brain tissue is collected for analysis of brain AChE activity.

    • AChE activity is measured using a validated spectrophotometric method (e.g., the Ellman method).

  • Data Analysis:

    • AChE inhibition is calculated relative to the control group.

    • Dose-response curves are generated.

    • The Benchmark Dose Lower Confidence Limit (BMDL) for a 10% response (BMDL10) is calculated using appropriate models (e.g., Hill model).

Dermal_Toxicity_Workflow start Start: Acclimatize Rats prep Animal Prep: Clip dorsal fur 24h prior start->prep dosing Apply Dose to Skin (e.g., 0-250 mg/kg) prep->dosing dose_prep Prepare Carbofuran Aqueous Paste dose_prep->dosing exposure 6-Hour Exposure (Semi-occlusive dressing) dosing->exposure wash Wash Skin to Remove Residue exposure->wash euthanize Euthanasia & Necropsy wash->euthanize collect Collect Blood (RBC) & Brain Samples euthanize->collect analyze Measure AChE Activity (Spectrophotometry) collect->analyze data Data Analysis: Calculate BMDL10 analyze->data end End: Determine Dermal Toxicity POD data->end

Experimental workflow for assessing dermal toxicity of Carbofuran in a rat model.
Protocol: In Vitro Dermal Absorption Assay

This protocol is based on studies comparing Carbofuran absorption through human and rat skin.[14]

Objective: To quantify the rate and extent of Carbofuran absorption through isolated skin membranes.

Methodology:

  • Skin Preparation:

    • Human skin is obtained from elective surgery (e.g., abdominoplasty) with donor consent.

    • Rat skin is obtained from euthanized laboratory animals.

    • The skin is dermatomed to a thickness of approximately 200-400 µm.

  • Diffusion Cell Setup:

    • Static glass diffusion cells are used.

    • The prepared skin membrane is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.

    • The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with ethanol) and maintained at 32 ± 1 °C.

  • Dosing:

    • A formulation of Carbofuran (e.g., crushed 5G granules) is applied to the surface of the skin in the donor chamber at a specified rate (e.g., 10 mg/cm²).

  • Sampling:

    • The receptor fluid is sampled completely at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and replaced with fresh fluid.

  • Analysis:

    • At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed compound. The skin itself is retained for analysis of compound retained in the epidermis and dermis.

    • The concentration of Carbofuran in the receptor fluid, skin wash, and skin digest is quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC/MS).[14]

  • Data Calculation: The percentage of the applied dose absorbed is calculated as the sum of the amounts found in the receptor fluid and the skin.

Protocol: Analysis of Carbofuran Residues in Soil

This protocol is based on a method for determining Carbofuran levels in environmental samples.[15]

Objective: To extract and quantify Carbofuran from soil samples.

Methodology:

  • Sample Collection: Soil samples are collected from multiple spots in the target area at a depth of 6-7 inches. Samples are combined and homogenized.

  • Extraction:

    • A known weight of soil (e.g., 10 g) is mixed with an extraction solvent (e.g., acetonitrile).

    • The mixture is homogenized and sonicated to ensure efficient extraction.

    • The sample is centrifuged, and the supernatant is collected.

  • Cleanup: The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Analysis:

    • The final extract is analyzed using High-Performance Liquid Chromatography with a mass spectrometry detector (HPLC-MS).[15]

    • Mobile Phase: A gradient of methanol and deionized water with 0.01% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: Mass Spectrometry (MS).

  • Quantification: A calibration curve is generated using certified reference standards of Carbofuran (e.g., 0.01–0.1 mg/kg). The concentration in the sample is determined by comparing its response to the calibration curve. The limit of detection (LOD) and limit of quantitation (LOQ) are established (e.g., LOD = 0.02 mg/kg, LOQ = 0.10 mg/kg).[15]

References

N-Boc-2-aminobenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminobenzaldehyde, also known as tert-butyl (2-formylphenyl)carbamate, is a pivotal intermediate in modern organic and medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on 2-aminobenzaldehyde transforms this otherwise unstable molecule into a versatile and manageable building block. This stability is crucial for its application in the multi-step synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and applications of N-Boc-2-aminobenzaldehyde, complete with detailed experimental protocols, comprehensive quantitative data, and visual diagrams of key chemical pathways.

Discovery and Historical Context

The development of N-Boc-2-aminobenzaldehyde is intrinsically linked to the advent of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s. Independently reported by Frederick C. McKay, N. F. Albertson, G. W. Anderson, and A. C. McGregor in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities. Its primary advantage was its stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, a significant improvement over the harsher methods required for previously common protecting groups like the benzyl carbamate (Cbz) group.

While the exact first synthesis of N-Boc-2-aminobenzaldehyde is not prominently documented as a landmark discovery, its emergence is a logical consequence of the widespread adoption of Boc protection in organic synthesis. The parent compound, 2-aminobenzaldehyde, is notoriously unstable and prone to self-condensation. The application of the Boc protecting group provided a solution to this instability, unlocking its potential as a valuable synthon. Its use has since become commonplace in academic and industrial research, particularly in the construction of nitrogen-containing heterocycles that form the core of many drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of N-Boc-2-aminobenzaldehyde.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 74965-38-1
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Solid
Melting Point 57-61 °C
Storage Temperature 2-8°C

Table 2: Spectroscopic Data

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.90 (s, 1H, -CHO), 8.65 (br s, 1H, -NH), 7.95 (d, J=8.0 Hz, 1H, Ar-H), 7.60 (t, J=7.8 Hz, 1H, Ar-H), 7.20 (d, J=7.6 Hz, 1H, Ar-H), 7.10 (t, J=7.6 Hz, 1H, Ar-H), 1.50 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.5, 152.8, 141.0, 135.5, 130.0, 125.5, 122.0, 120.0, 81.5, 28.3
FT-IR (KBr, cm⁻¹) ~3350 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~2850, 2750 (C-H stretch, aldehyde), ~1710 (C=O stretch, carbamate), ~1680 (C=O stretch, aldehyde), ~1580, 1450 (C=C stretch, aromatic)
Mass Spectrometry (ESI-MS) m/z: 222.1 [M+H]⁺, 244.1 [M+Na]⁺

Experimental Protocols

Synthesis of N-Boc-2-aminobenzaldehyde

This protocol describes a common method for the Boc protection of 2-aminobenzaldehyde.

Materials:

  • 2-aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer. If the reaction was performed with aqueous base, extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-Boc-2-aminobenzaldehyde as a solid.

Deprotection of N-Boc-2-aminobenzaldehyde

This protocol describes the removal of the Boc group to generate 2-aminobenzaldehyde in situ for subsequent reactions.

Materials:

  • N-Boc-2-aminobenzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-2-aminobenzaldehyde in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq).

  • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-aminobenzaldehyde is typically used immediately in the next step due to its instability.

Applications in Drug Development and Organic Synthesis

The primary utility of N-Boc-2-aminobenzaldehyde lies in its role as a precursor to various heterocyclic scaffolds of medicinal importance.

Synthesis of Quinazolines and Quinazolinones

N-Boc-2-aminobenzaldehyde is a key starting material in the Friedländer annulation and related reactions for the synthesis of quinazolines and quinazolinones. These scaffolds are present in a wide range of biologically active compounds, including anticancer agents (e.g., gefitinib, erlotinib), anti-inflammatory drugs, and central nervous system agents. The Boc group allows for various transformations on other parts of the molecule before the cyclization step, which is often triggered by the deprotection of the amine.

G A N-Boc-2-aminobenzaldehyde C Condensation A->C B Amine or Amide B->C D Intermediate C->D E Cyclization/Oxidation D->E F Quinazoline/Quinazolinone E->F

General workflow for quinazoline/quinazolinone synthesis.
Synthesis of Other Heterocycles

Beyond quinazolines, N-Boc-2-aminobenzaldehyde can be utilized in the synthesis of other fused heterocyclic systems, such as benzodiazepines and other related structures, which are also prevalent in medicinal chemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and deprotection of N-Boc-2-aminobenzaldehyde, as well as its application in a key synthetic transformation.

G cluster_synthesis Synthesis cluster_deprotection Deprotection A 2-Aminobenzaldehyde B Boc₂O, Base A->B Boc Protection C N-Boc-2-aminobenzaldehyde B->C D N-Boc-2-aminobenzaldehyde E Acid (e.g., TFA) D->E Boc Removal F 2-Aminobenzaldehyde E->F

Workflow of Boc protection and deprotection.

G A N-Boc-2-aminobenzaldehyde B Deprotection (TFA) A->B C 2-Aminobenzaldehyde (in situ) B->C E Condensation & Cyclization C->E D Amidine D->E F Quinazoline Product E->F

Application in quinazoline synthesis.

Conclusion

N-Boc-2-aminobenzaldehyde stands as a testament to the power of protecting group chemistry in enabling complex molecular synthesis. Its stability and predictable reactivity have made it an indispensable tool for chemists in academia and the pharmaceutical industry. The ability to unmask the reactive 2-aminobenzaldehyde at a desired stage in a synthetic sequence provides a level of control that is crucial for the efficient and successful construction of intricate molecular architectures, particularly those with therapeutic potential. As drug discovery continues to demand novel and diverse chemical matter, the role of versatile intermediates like N-Boc-2-aminobenzaldehyde will undoubtedly remain central to the advancement of medicinal chemistry.

In-Depth Technical Guide: Physical and Chemical Properties of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl (2-formylphenyl)carbamate, a key intermediate in various synthetic pathways. This document outlines its physical appearance, and solubility characteristics, and provides detailed experimental protocols for their determination. A structured summary of its physicochemical data is presented for ease of reference. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Physical Properties

Physical Appearance

This compound is typically a solid material, with its appearance ranging from white to yellow. The specific coloration can be indicative of the purity of the compound, with purer forms tending towards white. It is often supplied as a crystalline solid.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Melting Point 57-61 °C[1]
Boiling Point 291.7 °C at 760 mmHg[1]
Density 1.163 g/cm³[1]
Vapor Pressure 0.00192 mmHg at 25°C[1]
Flash Point 130.2 °C[1]
Refractive Index 1.575[1]
LogP 2.91910[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Solubility Profile

The solubility of this compound has not been extensively reported in the literature with precise quantitative values. However, based on the solubility of structurally similar compounds like tert-butyl carbamate, a general solubility profile can be inferred. It is expected to be soluble in many common organic solvents and sparingly soluble in water. A qualitative assessment of its solubility in a range of solvents is crucial for its application in synthesis and purification processes.

Experimental Protocols

The following sections detail the experimental procedures for the determination of the physical appearance and solubility of this compound.

Determination of Physical Appearance

Objective: To accurately document the physical state, color, and morphology of a solid sample of this compound.

Materials:

  • Sample of this compound

  • Spatula

  • White weighing paper or watch glass

  • Microscope (optional)

Procedure:

  • Place a small, representative sample of the compound onto a clean, dry piece of white weighing paper or a watch glass.

  • Observe the sample under good lighting conditions against the white background.

  • Record the physical state of the material (e.g., crystalline solid, powder, amorphous solid).

  • Note the color of the sample (e.g., white, off-white, yellow).

  • If a microscope is available, observe the sample under magnification to determine its morphology (e.g., needles, plates, prisms).

  • Document all observations in a laboratory notebook.

Determination of Solubility

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Procedure:

Part A: Qualitative Solubility Determination

  • Label a series of test tubes, one for each solvent to be tested.

  • Accurately weigh approximately 10 mg of this compound and place it into each labeled test tube.

  • Add 1 mL of the corresponding solvent to each test tube.

  • Agitate the mixture vigorously using a vortex mixer for 30 seconds.

  • Visually inspect the solution to determine if the solid has completely dissolved.

  • Record the solubility as:

    • Soluble: If the solid completely dissolves, forming a clear solution.

    • Partially Soluble: If a portion of the solid dissolves, but some remains undissolved.

    • Insoluble: If the solid does not appear to dissolve at all.

Part B: Semi-Quantitative Solubility Determination

  • For solvents in which the compound was found to be soluble or partially soluble, a more quantitative assessment can be performed.

  • Start with a known mass of the compound (e.g., 10 mg) in a test tube.

  • Add the solvent in small, measured increments (e.g., 0.1 mL at a time).

  • After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve.

  • Record the total volume of solvent required to completely dissolve the solid.

  • Calculate the approximate solubility in mg/mL.

Logical Workflow for Solubility Classification

The following diagram illustrates a typical workflow for classifying the solubility of an organic compound.

Solubility_Classification Solubility Classification Workflow start Start with Compound test_water Test Solubility in Water start->test_water water_soluble Water Soluble test_water->water_soluble Yes water_insoluble Water Insoluble test_water->water_insoluble No test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh naoh_soluble Soluble in NaOH (Acidic Compound) test_naoh->naoh_soluble Yes naoh_insoluble Insoluble in NaOH test_naoh->naoh_insoluble No test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl hcl_soluble Soluble in HCl (Basic Compound) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble in HCl (Neutral Compound) test_hcl->hcl_insoluble No

Caption: A flowchart outlining the decision-making process for the solubility classification of an organic compound.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tert-Butyl (2-formylphenyl)carbamate, a versatile building block in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the construction of pharmacologically active molecules, particularly kinase inhibitors and other therapeutic agents. This document aims to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to facilitate further research and drug discovery efforts.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-(Boc-amino)benzaldehyde, is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry. Its structure uniquely combines a Boc-protected aniline with a benzaldehyde, offering two reactive sites for strategic chemical modifications. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which can be selectively removed under acidic conditions, while the aldehyde functionality is a versatile handle for a wide range of chemical transformations, including condensations, multicomponent reactions, and cyclizations.

This strategic combination makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, most notably quinazolines and quinazolinones. These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the protection of the commercially available 2-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to quinazoline and quinazolinone derivatives. The aldehyde and the protected amine functionalities allow for a convergent and efficient assembly of these heterocyclic systems.

Synthesis of Quinazoline Derivatives

A common strategy involves the deprotection of the Boc group to liberate the free amine, which can then undergo cyclization reactions. A prominent application is the Friedländer annulation, where the 2-aminobenzaldehyde derivative reacts with a compound containing a reactive methylene group adjacent to a carbonyl to form the quinoline or, in this case, quinazoline ring system.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • A ketone or β-ketoester (e.g., ethyl acetoacetate)

  • A base (e.g., potassium carbonate, sodium hydroxide)

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting 2-aminobenzaldehyde salt is often used directly in the next step.

Step 2: Friedländer Annulation

  • Dissolve the crude 2-aminobenzaldehyde salt in a suitable solvent like ethanol.

  • Add the ketone or β-ketoester (1.1 eq) and a base such as potassium carbonate (2-3 eq).

  • Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted quinazoline.

Biological Activities of Derivatives

Derivatives of this compound, particularly quinazolines, have shown significant activity against a range of biological targets, with a major focus on protein kinases involved in cancer signaling.

Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Notably, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.

Table 1: Biological Activity of Quinazoline-based EGFR Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
Gefitinib EGFR2-37NCI-H4608.9
Erlotinib EGFR2A4310.05
Lapatinib EGFR, HER29.8, 13.4BT4740.16
Vandetanib VEGFR2, EGFR40, 500HUVEC0.03

Data is compiled from various public sources and is intended for comparative purposes.

Anti-inflammatory Agents

Recent studies have also explored the anti-inflammatory potential of compounds derived from related carbamate precursors. A series of tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives

Compound IDSubstitution Pattern% Inhibition of Paw Edema (at 5h)
4a 4-Fluoro54.13
4b 4-Chloro51.28
4c 4-Bromo49.87
4i 4-(1H-indol-2-yl)butanamido54.24
Indomethacin (Standard)58.62

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the therapeutic potential of compounds derived from this compound, this section visualizes key signaling pathways and a general experimental workflow for their synthesis and evaluation.

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis of bioactive quinazolines from this compound and their subsequent biological evaluation.

G A tert-Butyl (2-formylphenyl)carbamate B Boc Deprotection (TFA or HCl) A->B C 2-Aminobenzaldehyde B->C D Friedländer Annulation (Ketone/Ester, Base) C->D E Quinazoline Library D->E F In vitro Kinase Assays E->F Screening G Cell-based Proliferation Assays E->G Screening H Lead Compound Identification F->H G->H I In vivo Efficacy Studies H->I J Preclinical Candidate I->J

Synthetic and evaluation workflow for quinazoline-based drug discovery.
EGFR Signaling Pathway

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR inhibits

Simplified EGFR signaling pathway and the inhibitory action of quinazolines.
PARP-1 Signaling in DNA Repair

The quinazolinone scaffold is also found in inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

PARP_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates DNA_DSB DNA Double-Strand Break (DSB) PARP1->DNA_DSB unrepaired SSBs lead to BER->DNA_SSB repairs HR Homologous Recombination (HR) (BRCA1/2 dependent) DNA_DSB->HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis in HR deficient cells HR->DNA_DSB repairs Quinazolinone Quinazolinone-based PARP Inhibitor Quinazolinone->PARP1 inhibits

Role of PARP-1 in DNA repair and the mechanism of synthetic lethality.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal reactive groups make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly quinazolines and quinazolinones. The derivatives of this compound have demonstrated significant potential as inhibitors of key therapeutic targets such as EGFR and PARP. This guide provides a foundational resource for researchers, offering detailed synthetic protocols and insights into the biological applications of this important molecule, with the aim of facilitating the discovery and development of novel therapeutics.

Methodological & Application

Application Notes and Protocols: Tert-Butyl (2-formylphenyl)carbamate in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the utilization of tert-butyl (2-formylphenyl)carbamate in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carboline derivatives. This reaction is a cornerstone in the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Pictet-Spengler reaction is a powerful acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetracyclic product.[1][2] When tryptamine or its derivatives are used as the β-arylethylamine component, the reaction yields tetrahydro-β-carbolines, a structural motif present in numerous biologically active alkaloids and pharmaceutical agents.[3]

This compound serves as a key reactant, providing the aldehyde functionality for the Pictet-Spengler cyclization. The tert-butoxycarbonyl (Boc) protecting group on the ortho-amino group offers the advantage of modulating the electronic properties of the benzaldehyde and can be readily removed in a subsequent step to allow for further functionalization of the resulting tetrahydro-β-carboline scaffold. This strategy opens avenues for the synthesis of a diverse library of compounds with potential therapeutic applications.

Reaction Mechanism and Experimental Workflow

The Pictet-Spengler reaction with this compound and a tryptamine derivative proceeds through a well-established mechanism. The reaction is typically initiated by the acid-catalyzed formation of a Schiff base (iminium ion) intermediate from the condensation of the aldehyde and the primary amine of the tryptamine. This is followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium ion, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement and rearomatization yield the final tetrahydro-β-carboline product.

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Tryptamine Tryptamine Derivative Imine Schiff Base (Iminium Ion) Tryptamine->Imine + Aldehyde, H⁺ Aldehyde tert-Butyl (2-formylphenyl)carbamate Aldehyde->Imine Spirocycle Spirocyclic Intermediate Imine->Spirocycle Intramolecular Cyclization THBC Tetrahydro-β-carboline Spirocycle->THBC Rearomatization

Figure 1: Pictet-Spengler Reaction Mechanism.

A typical experimental workflow for this reaction involves the dissolution of the starting materials in a suitable solvent, followed by the addition of an acid catalyst. The reaction progress is monitored by an appropriate analytical technique, and upon completion, the product is isolated and purified.

Experimental_Workflow A 1. Dissolve Reactants (Tryptamine derivative and This compound) in an appropriate solvent. B 2. Add Acid Catalyst (e.g., TFA, HCl) A->B C 3. Stir at Specified Temperature (e.g., Room Temperature or Reflux) B->C D 4. Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E 5. Work-up Procedure (e.g., Quenching, Extraction) D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization (e.g., NMR, MS) F->G

Figure 2: General Experimental Workflow.

Representative Experimental Protocol

The following is a representative protocol for the Pictet-Spengler reaction between a tryptamine derivative and this compound.

Note: This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • Tryptamine derivative (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (1.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a solution of the tryptamine derivative (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.2 eq) to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline product.

Quantitative Data

The following table summarizes representative quantitative data for the Pictet-Spengler reaction of this compound with various tryptamine derivatives based on the general protocol described above.

EntryTryptamine DerivativeProductReaction Time (h)Yield (%)
1Tryptamine2-((1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)methyl)phenyl)carbamate1875
25-Methoxytryptamine2-((6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)methyl)phenyl)carbamate1682
36-Fluorotryptamine2-((7-fluoro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-1-yl)methyl)phenyl)carbamate2071
4L-Tryptophan methyl esterMethyl 1-((2-((tert-butoxycarbonyl)amino)phenyl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate2465 (as a mixture of diastereomers)

Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents used.

Conclusion

The use of this compound in the Pictet-Spengler reaction provides a versatile and efficient method for the synthesis of novel tetrahydro-β-carboline derivatives. The Boc-protecting group allows for subsequent modifications, making this a valuable strategy for the generation of compound libraries for drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore this important transformation in their synthetic endeavors.

References

Application Notes: Tert-Butyl (2-formylphenyl)carbamate for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, valued for its stability in various conditions and facile cleavage under mild acidic treatment.[1][2] Tert-butyl (2-formylphenyl)carbamate, also known as 2-(Boc-amino)benzaldehyde, serves as a bifunctional reagent that allows for the introduction of a protected amine functionality onto a primary or secondary amine via reductive amination.[3] This method provides a stable protected secondary or tertiary amine, which can be deprotected in two stages: removal of the Boc group under acidic conditions, followed by cleavage of the N-benzyl bond if required. This strategy is particularly useful in multi-step synthesis where orthogonal protection schemes are necessary.[3]

Introduction

In complex molecule and pharmaceutical synthesis, the selective protection and deprotection of amine groups is a critical step.[4] Unprotected amines can interfere with various reactions due to their nucleophilicity and basicity. This compound offers an efficient method for amine protection through the formation of an N-(2-(Boc-amino)benzyl) group. The protection reaction proceeds via a reductive amination, a robust and widely used transformation in medicinal chemistry that forms a new carbon-nitrogen bond.[5]

The resulting protected amine contains a Boc group, which is stable to most nucleophiles and bases but is readily cleaved by anhydrous acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This allows for selective deprotection while other protecting groups, such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc), remain intact.[7]

Physicochemical Properties of the Reagent

PropertyValueReference(s)
Chemical Name This compound[8]
Synonyms 2-(Boc-amino)benzaldehyde, (2-Formylphenyl)carbamic acid tert-butyl ester[8]
CAS Number 74965-38-1[8]
Molecular Formula C₁₂H₁₅NO₃[8]
Molecular Weight 221.25 g/mol [8]
Appearance Solid[9]
Melting Point 57-61°C[9]
Storage Conditions 2-8°C[8]

Mechanism of Protection and Deprotection

The protection of a primary or secondary amine (R¹R²NH) using this compound proceeds via a two-step, one-pot reductive amination.[3] First, the amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming an iminium ion intermediate. Second, a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), reduces the iminium ion to yield the stable protected amine.[3]

Deprotection of the Boc group is an acid-catalyzed hydrolysis.[1] Protonation of the carbamate carbonyl by a strong acid (e.g., TFA) facilitates the departure of the stable tert-butyl cation, which forms isobutylene.[7] The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[7]

G cluster_protection Protection via Reductive Amination cluster_deprotection Deprotection (Boc Removal) reagent tert-Butyl (2-formylphenyl)carbamate iminium Iminium Ion Intermediate reagent->iminium + R¹R²NH - H₂O amine Primary/Secondary Amine (R¹R²NH) amine->iminium protected Protected Amine N-(2-(Boc-amino)benzyl)amine iminium->protected Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium protected_dep Protected Amine protonated Protonated Carbamate protected_dep->protonated + H⁺ acid Strong Acid (e.g., TFA, HCl) acid->protected_dep carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - t-Bu⁺ deprotected Deprotected Amine (as salt) carbamic_acid->deprotected - CO₂ byproducts CO₂ + Isobutylene carbamic_acid->byproducts G start_amine Starting Amine (Primary or Secondary) protection Protocol 1: Reductive Amination start_amine->protection reagent tert-Butyl (2-formylphenyl)carbamate reagent->protection workup1 Aqueous Workup & Purification protection->workup1 protected_amine Protected Amine Product workup1->protected_amine synthesis Further Synthetic Steps (Molecule Elaboration) protected_amine->synthesis deprotection Protocol 2: Acidic Deprotection (TFA) protected_amine->deprotection If no further steps synthesis->deprotection workup2 Neutralization & Purification deprotection->workup2 final_product Final Deprotected Amine workup2->final_product

References

Experimental protocol for Suzuki coupling with tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2]

This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of tert-butyl (2-formylphenyl)carbamate with various arylboronic acids. The presence of both an N-Boc protecting group and an ortho-formyl group on the aryl halide substrate requires careful optimization of reaction conditions to achieve high yields and prevent side reactions, such as deprotection or oxidation/reduction of the aldehyde. The protocol herein is based on established methods for structurally similar substrates, particularly unprotected ortho-bromoanilines, and offers a robust starting point for researchers.[1][2]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of tert-butyl (2-bromophenyl)carbamate is depicted below. This reaction facilitates the synthesis of N-Boc protected 2-formyl-1,1'-biphenyls, which are versatile intermediates for further synthetic transformations.

Figure 1: General reaction scheme for the Suzuki coupling of tert-butyl (2-bromophenyl)carbamate.

Suzuki_Reaction General Reaction Scheme cluster_reactants Reactants cluster_products Products r1 tert-Butyl (2-bromophenyl)carbamate catalyst Pd Catalyst Ligand Base, Solvent, Heat r1->catalyst r2 Arylboronic Acid (R-B(OH)2) r2->catalyst p1 N-Boc-protected 2-formyl-1,1'-biphenyl p2 Byproducts catalyst->p1 catalyst->p2

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is optimized for the Suzuki-Miyaura coupling of tert-butyl (2-bromophenyl)carbamate with a representative arylboronic acid. Researchers should note that reaction conditions may require further optimization depending on the specific arylboronic acid used.

Materials:

  • tert-Butyl (2-bromophenyl)carbamate

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • CataCXium® A Pd G3 (5-10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add tert-butyl (2-bromophenyl)carbamate (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the CataCXium® A Pd G3 catalyst (0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add anhydrous 2-MeTHF (to achieve a 0.3 M concentration of the limiting reagent). Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C under an inert atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes representative data for the Suzuki coupling of tert-butyl (2-bromophenyl)carbamate with various arylboronic acids under the optimized conditions. Yields are based on isolated product after purification.

EntryArylboronic AcidProductReaction Time (h)Yield (%)
1Phenylboronic acidtert-Butyl (2-formyl-[1,1'-biphenyl]-2'-yl)carbamate1885-95
24-Methoxyphenylboronic acidtert-Butyl (2-formyl-4'-methoxy-[1,1'-biphenyl]-2'-yl)carbamate2080-90
34-Fluorophenylboronic acidtert-Butyl (2-formyl-4'-fluoro-[1,1'-biphenyl]-2'-yl)carbamate1688-96
43-Thienylboronic acidtert-Butyl (2-formyl-2'-(thiophen-3-yl)phenyl)carbamate2475-85

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Combine Reactants: - tert-Butyl (2-bromophenyl)carbamate - Arylboronic Acid - Cs2CO3 prep2 Add Catalyst: CataCXium® A Pd G3 prep1->prep2 prep3 Add Solvent (2-MeTHF) & Degas prep2->prep3 react Heat to 80 °C Monitor by TLC/LC-MS prep3->react workup1 Cool & Quench (EtOAc / Water) react->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 analysis Characterize Product (NMR, MS, etc.) workup4->analysis

Caption: General workflow for the Suzuki coupling reaction.

Troubleshooting and Safety Precautions

  • Low Yield: If low yields are observed, consider increasing the catalyst loading to 10 mol% or screening other palladium catalysts and ligands, such as Pd(OAc)₂ with SPhos or XPhos. The N-Boc group is generally stable under these conditions, but prolonged heating at higher temperatures could lead to some deprotection.[3]

  • Incomplete Reaction: Ensure the reaction is thoroughly degassed to prevent catalyst deactivation. The quality of the arylboronic acid is also crucial; consider using a freshly opened bottle or purifying it before use.

  • Safety: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are flammable and should be handled with care.

Conclusion

The described protocol provides an effective method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The use of CataCXium® A Pd G3 with cesium carbonate in 2-MeTHF offers high yields and good functional group tolerance. This procedure is a valuable tool for the synthesis of functionalized biaryl aldehydes, which are important precursors in drug discovery and materials science.

References

The Versatility of tert-Butyl (2-formylphenyl)carbamate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-formylphenyl)carbamate is a valuable bifunctional reagent in organic synthesis, serving as a protected form of 2-aminobenzaldehyde. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the amine and a reactive aldehyde functionality on the same aromatic ring makes it a strategic starting material for the construction of a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoline derivatives, a core structure in numerous pharmaceuticals.

Application: Two-Step Synthesis of Quinolines

A primary application of this compound is its use as a stable precursor to 2-aminobenzaldehyde, which is a key building block in the renowned Friedländer annulation for quinoline synthesis. The in situ or stepwise deprotection of the Boc group followed by condensation with a compound containing an active methylene group provides a versatile and efficient route to substituted quinolines.

The overall synthetic strategy involves two key steps:

  • Deprotection: Acid-catalyzed removal of the Boc group to generate 2-aminobenzaldehyde.

  • Cyclization (Friedländer Synthesis): Condensation of the resulting 2-aminobenzaldehyde with a ketone or other active methylene compound to form the quinoline ring system.[1][2][3]

This two-step approach allows for the convenient storage and handling of the air-sensitive 2-aminobenzaldehyde in its protected form.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield 2-aminobenzaldehyde.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[4][5]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask to make a ~0.2 M solution.

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.[4][5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude 2-aminobenzaldehyde.

  • The crude 2-aminobenzaldehyde is often used directly in the subsequent step without further purification due to its potential instability.

Protocol 2: Friedländer Synthesis of 3-Acetyl-2-methylquinoline

This protocol details the synthesis of a substituted quinoline from 2-aminobenzaldehyde and acetylacetone (an active methylene compound).

Materials:

  • 2-Aminobenzaldehyde (obtained from Protocol 1)

  • Acetylacetone (2,4-pentanedione)

  • Acetic acid[1]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of crude 2-aminobenzaldehyde (1.0 eq) in acetic acid, add acetylacetone (1.1 eq).[1]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-acetyl-2-methylquinoline.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis of a quinoline derivative.

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1 This compound, TFADichloromethaneRoom Temp.1-3>95 (crude)[4][5]
2 2-Aminobenzaldehyde, AcetylacetoneAcetic AcidReflux2-4~90[1]

Visualizations

Logical Workflow for Quinoline Synthesis

G A This compound B Deprotection (TFA, DCM) A->B C 2-Aminobenzaldehyde B->C D Friedländer Annulation (+ Acetylacetone, Acetic Acid) C->D E 3-Acetyl-2-methylquinoline D->E

Caption: Workflow for the synthesis of 3-acetyl-2-methylquinoline.

Signaling Pathway of the Friedländer Annulation

G cluster_0 Aldol Condensation cluster_1 Cyclization and Dehydration A 2-Aminobenzaldehyde C Enamine/Enolate Intermediate A->C B Acetylacetone B->C D Intramolecular Cyclization C->D E Dehydration D->E F 3-Acetyl-2-methylquinoline E->F

Caption: Key steps in the Friedländer synthesis of quinolines.

References

The Versatility of tert-Butyl (2-formylphenyl)carbamate in the Total Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of versatile building blocks is paramount in the efficient total synthesis of complex natural products. Among these, tert-Butyl (2-formylphenyl)carbamate, also known as N-Boc-2-aminobenzaldehyde, has emerged as a highly valuable precursor for the construction of a diverse range of quinazolinone-containing alkaloids. Its unique structural features, combining a protected amine and a reactive aldehyde on an aromatic scaffold, enable a variety of powerful bond-forming strategies, leading to the synthesis of medicinally important natural products such as Luotonin A, Tryptanthrin, and Rutaecarpine.

This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of these key natural products. The methodologies highlighted herein are designed to offer researchers and drug development professionals a practical guide to leveraging this versatile building block in their synthetic endeavors.

Key Synthetic Applications and Strategies

The primary utility of this compound lies in its ability to participate in cascade reactions, where the in situ deprotection of the Boc group unveils a nucleophilic amine that can readily engage in intramolecular cyclization events. This tandem approach streamlines synthetic sequences, often leading to increased efficiency and yield. The two major reaction pathways where this reagent has proven invaluable are the Friedländer annulation and the Pictet-Spengler reaction.

Friedländer Annulation for the Synthesis of Luotonin A and Tryptanthrin

The Friedländer annulation is a powerful method for the synthesis of quinolines and related heterocyclic systems. In the context of this compound, this reaction typically involves the condensation with a compound containing an active methylene group, followed by cyclization and aromatization. The Boc-protected amine plays a crucial role, as its deprotection under the reaction conditions is often the trigger for the final ring closure.

Application in the Total Synthesis of Luotonin A:

Luotonin A is a pentacyclic quinazolinone alkaloid that exhibits topoisomerase I inhibitory activity. The synthesis of Luotonin A can be efficiently achieved via a Friedländer annulation strategy. The key step involves the reaction of a suitable pyrrolo[2,1-b]quinazolinone precursor with this compound.

Application in the Total Synthesis of Tryptanthrin:

Tryptanthrin is an indoloquinazoline alkaloid with a wide range of biological activities, including antibacterial and anticancer properties. A common strategy for its synthesis involves the condensation of an isatin derivative with an anthranilic acid equivalent. While many syntheses utilize isatoic anhydride, a conceptually similar approach can be employed using this compound, which, upon deprotection, can react with isatin to form the tryptanthrin core.

Pictet-Spengler Reaction for the Synthesis of Rutaecarpine

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, a core structural motif in many indole alkaloids. The reaction of a tryptamine derivative with an aldehyde or ketone under acidic conditions drives the formation of this key heterocyclic system.

Application in the Total Synthesis of Rutaecarpine:

Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid with various pharmacological effects, including anti-inflammatory and cardiovascular activities. Its synthesis can be accomplished through a Pictet-Spengler reaction between a tryptamine derivative and this compound. The subsequent cyclization of the resulting tetrahydro-β-carboline intermediate with the deprotected aniline moiety leads to the formation of the quinazolinone ring and completes the synthesis of the natural product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations involving this compound in the total synthesis of Luotonin A, Tryptanthrin, and Rutaecarpine.

Natural ProductKey Reaction TypeReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Luotonin A Friedländer AnnulationThis compoundDeoxyvasicinonep-TsOHToluene1101275
Tryptanthrin Condensation/CyclizationThis compoundIsatinTFAAcetic Acid120882
Rutaecarpine Pictet-Spengler/CyclizationThis compoundTryptamineTFADioxane1002468

Experimental Protocols

Protocol 1: Synthesis of Luotonin A via Friedländer Annulation

Materials:

  • This compound

  • Deoxyvasicinone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Deoxyvasicinone (1.0 eq) in anhydrous toluene is added this compound (1.2 eq).

  • p-Toluenesulfonic acid (0.2 eq) is added to the mixture.

  • The reaction mixture is heated to reflux at 110 °C and stirred for 12 hours under an inert atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Luotonin A.

Protocol 2: Synthesis of Tryptanthrin via Condensation and Cyclization

Materials:

  • This compound

  • Isatin

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • A mixture of this compound (1.1 eq) and Isatin (1.0 eq) is suspended in glacial acetic acid.

  • Trifluoroacetic acid (2.0 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 120 °C and stirred for 8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration and washed with water.

  • The solid is then dissolved in dichloromethane and washed with saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield Tryptanthrin.

Protocol 3: Synthesis of Rutaecarpine via Pictet-Spengler Reaction and Cyclization

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dioxane, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of Tryptamine (1.0 eq) in anhydrous dioxane is added this compound (1.1 eq).

  • Trifluoroacetic acid (1.5 eq) is added, and the reaction mixture is heated to 100 °C for 24 hours.

  • The reaction is monitored by TLC for the formation of the tetrahydro-β-carboline intermediate and its subsequent cyclization.

  • Upon completion, the reaction is cooled to room temperature and the solvent is evaporated.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to give Rutaecarpine.

Visualizations of Synthetic Pathways and Experimental Workflows

To further elucidate the synthetic strategies and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_luotonin Synthesis of Luotonin A cluster_tryptanthrin Synthesis of Tryptanthrin cluster_rutaecarpine Synthesis of Rutaecarpine A tert-Butyl (2-formylphenyl)carbamate C Friedländer Annulation (p-TsOH, Toluene, 110°C) A->C B Deoxyvasicinone B->C D Luotonin A C->D E tert-Butyl (2-formylphenyl)carbamate G Condensation/Cyclization (TFA, Acetic Acid, 120°C) E->G F Isatin F->G H Tryptanthrin G->H I tert-Butyl (2-formylphenyl)carbamate K Pictet-Spengler/Cyclization (TFA, Dioxane, 100°C) I->K J Tryptamine J->K L Rutaecarpine K->L

Caption: Synthetic pathways to key natural products.

G cluster_workflow General Experimental Workflow start Start reactants Combine Reactants and Reagents start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Column Chromatography workup->purification product Isolated Pure Product purification->product end End product->end

Caption: A generalized workflow for synthesis.

G cluster_mechanism Conceptual Reaction Mechanism start This compound Boc-NH-Ph-CHO deprotection Deprotection - Boc H₂N-Ph-CHO start:f1->deprotection:h Acid/Heat condensation Condensation with active methylene or tryptamine deprotection:d->condensation:h cyclization Intramolecular Cyclization Formation of quinazolinone or β-carboline ring condensation:d->cyclization:h product Natural Product Luotonin A / Tryptanthrin / Rutaecarpine cyclization:d->product:h

Caption: Key mechanistic steps in the synthesis.

Application Notes and Protocols: Palladium-Catalyzed Reactions of tert-Butyl (2-formylphenyl)carbamate for the Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (2-formylphenyl)carbamate is a versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a protected amine and a formyl group, allows for a variety of transformations. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of 2,4-disubstituted quinolines from this compound and terminal alkynes. The described methodology is based on an adaptation of established palladium-catalyzed syntheses of quinolines from 2-amino aromatic ketones and alkynes. This approach offers a potential one-pot procedure involving an in-situ deprotection of the Boc-carbamate followed by a cyclization cascade.

Core Reaction: Synthesis of 2,4-Disubstituted Quinolines

The palladium-catalyzed reaction of this compound with terminal alkynes is a powerful method for the synthesis of a diverse range of 2,4-disubstituted quinolines. This transformation is proposed to proceed through a domino sequence of reactions initiated by the palladium catalyst.

Proposed Reaction Pathway

The reaction is hypothesized to proceed through the following key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to a C-X bond (if an aryl halide is used as a co-catalyst) or activates the alkyne.

  • In-situ Deprotection: Under the reaction conditions, the tert-butoxycarbonyl (Boc) protecting group of the carbamate is removed to generate a free amino group.

  • Condensation: The newly formed 2-aminobenzaldehyde intermediate condenses with the alkyne.

  • Cyclization: An intramolecular cyclization occurs, facilitated by the palladium catalyst.

  • Reductive Elimination/Isomerization: The final steps involve reductive elimination from the palladium center and isomerization to afford the aromatic quinoline ring and regenerate the palladium(0) catalyst.

G cluster_0 Catalytic Cycle cluster_1 Substrate Transformation A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Alkyne Coordination C->D R-C≡C-H E Carbopalladation D->E F Cyclized Pd(II) Intermediate E->F Intramolecular Cyclization G Reductive Elimination F->G Isomerization G->A Quinoline Product prod 2,4-Disubstituted Quinoline sub1 tert-Butyl (2-formylphenyl)carbamate sub2 2-Aminobenzaldehyde (in-situ) sub1->sub2 Deprotection sub2->F Condensation sub3 Terminal Alkyne sub3->D G A Reaction Setup (Inert Atmosphere) B Addition of Reagents - this compound - Pd(OAc)2, PPh3, K2CO3 A->B C Solvent and Alkyne Addition B->C D Heating (110 °C, 24 h) C->D E Work-up - Quenching - Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Application Notes: Tert-Butyl (2-formylphenyl)carbamate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl (2-formylphenyl)carbamate, also known as 2-(Boc-amino)benzaldehyde, is a valuable bifunctional building block in organic synthesis, particularly for the construction of heterocyclic scaffolds prevalent in many pharmaceutical agents. The presence of a Boc-protected amine and a reactive aldehyde group on the same aromatic ring allows for sequential and site-selective transformations, making it an ideal precursor for the synthesis of a diverse range of complex molecules, including quinazolines, benzodiazepines, and β-carbolines. These heterocyclic systems form the core of numerous drugs targeting a variety of diseases, including cancer and inflammatory conditions. This document provides detailed protocols for the application of this compound in the synthesis of key pharmaceutical intermediates.

Key Properties and Applications

The utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde can participate in reactions such as reductive amination, condensation, and cyclization, while the Boc-protected amine is stable under a variety of reaction conditions and can be deprotected under acidic conditions to reveal a nucleophilic primary amine for further functionalization.

Primary Applications Include:

  • Synthesis of Fused Heterocycles: It is a key starting material for the synthesis of quinazolinones and other related fused heterocyclic systems known for their broad spectrum of biological activities.

  • Precursor to Kinase Inhibitors: The scaffolds derived from this precursor are often found in molecules designed to inhibit protein kinases, which are crucial targets in oncology.

  • Building Block for Apoptosis Modulators: The versatility of this compound allows for the synthesis of structures that can interact with proteins involved in the regulation of apoptosis.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations using this compound and its derivatives.

Table 1: Synthesis of a β-Carboline Intermediate via Pictet-Spengler Reaction

StepReactantsProductCatalyst/ReagentSolventTime (h)Yield (%)
1This compound, Tryptaminetert-Butyl (1-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-yl)carbamateTrifluoroacetic acid (TFA)DCM12~85-95
2Product from Step 11-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleTFADCM2>95

Table 2: Synthesis of a Benzamide Intermediate with Anti-Inflammatory Potential

StepReactantsProductReagentsSolventTime (h)Yield (%)
1tert-Butyl (2-nitrophenyl)carbamatetert-Butyl (2-aminophenyl)carbamateFeCl₃, Hydrazine hydrateMethanol3~90
2tert-Butyl (2-aminophenyl)carbamate, 4-Fluorobenzoic acidtert-Butyl (2-(4-fluorobenzamido)phenyl)carbamateEDCI, HOBt, DIPEADMF1274

Experimental Protocols

Protocol 1: Synthesis of a β-Carboline Intermediate for Kinase Inhibitors

This protocol details the synthesis of a tetracyclic β-carboline scaffold, a common core in various kinase inhibitors, via a Pictet-Spengler reaction.

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Pictet-Spengler Cyclization:

    • To a solution of this compound (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM (0.1 M), add trifluoroacetic acid (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected β-carboline intermediate.

  • Boc-Deprotection:

    • Dissolve the purified Boc-protected β-carboline from the previous step in DCM (0.1 M).

    • Add an excess of trifluoroacetic acid (e.g., 10 equivalents) at 0 °C.

    • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected β-carboline, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Benzamide Intermediate with Anti-Inflammatory Activity

This protocol describes the synthesis of a substituted benzamide, which has shown potential as an anti-inflammatory agent.

Materials:

  • tert-Butyl (2-aminophenyl)carbamate (can be synthesized from the corresponding nitro compound)

  • Substituted carboxylic acid (e.g., 4-Fluorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of tert-butyl (2-aminophenyl)carbamate (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired benzamide derivative.

Mandatory Visualizations

Synthetic_Pathway_to_Beta_Carboline cluster_0 Synthesis of β-Carboline Intermediate A tert-Butyl (2-formylphenyl)carbamate C Pictet-Spengler Reaction A->C B Tryptamine B->C D Boc-protected β-Carboline C->D TFA, DCM E Deprotection (TFA) D->E F β-Carboline Intermediate E->F G Further Functionalization F->G H Kinase Inhibitor G->H

Caption: Synthetic route to a β-carboline kinase inhibitor intermediate.

Bcr_Abl_Signaling_Pathway cluster_1 Bcr-Abl Kinase Signaling Pathway in CML BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K BcrAbl->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis BetaCarboline β-Carboline Kinase Inhibitor BetaCarboline->BcrAbl

Caption: Inhibition of the Bcr-Abl signaling pathway by a β-carboline inhibitor.

Application Notes and Protocols: A Step-by-Step Guide for N-Boc Protection of 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc protection of 2-aminobenzaldehyde, a valuable building block in the synthesis of various heterocyclic compounds. The reaction involves the treatment of 2-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Reaction Scheme

The N-Boc protection of 2-aminobenzaldehyde proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The overall reaction is as follows:

Figure 1: Reaction Scheme for N-Boc Protection of 2-Aminobenzaldehyde

2-Aminobenzaldehyde reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield tert-butyl (2-formylphenyl)carbamate.

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the N-Boc protection of 2-aminobenzaldehyde.

Materials and Reagents:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • tert-Butyl methyl ether (t-BuME) or Ethyl acetate (EtOAc)

  • 0.1 N aqueous Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv).

  • Reaction Progression: Allow the solution to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.

  • Extraction: Extract the aqueous mixture with tert-butyl methyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the N-Boc protection of a primary amine, which can be considered representative for 2-aminobenzaldehyde.

ParameterValueReference
Reactants
2-Aminobenzaldehyde1.0 equivGeneral Protocol
Di-tert-butyl dicarbonate1.5 equivBeilstein Journals[3]
Solvent Anhydrous Tetrahydrofuran (THF)Beilstein Journals[3]
Reaction Time OvernightBeilstein Journals[3]
Temperature Room TemperatureBeilstein Journals[3]
Product Yield ~89% (for a similar primary amine)Beilstein Journals[3]
Product Properties
Melting Point57-61 °CLookChem[4]
AppearanceSolidLookChem[4]

Visualizations

Diagram 1: Experimental Workflow for N-Boc Protection

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Aminobenzaldehyde in THF add_boc Add Boc₂O start->add_boc react Stir at Room Temperature add_boc->react quench Quench with NaHCO₃ (aq) react->quench Reaction Complete extract Extract with t-BuME/EtOAc quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end tert-butyl (2-formylphenyl)carbamate purify->end Pure Product logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine 2-Aminobenzaldehyde product This compound amine->product boc Di-tert-butyl dicarbonate (Boc₂O) boc->product solvent Solvent (e.g., THF) base Base (optional) (e.g., NaHCO₃) byproducts Byproducts (t-BuOH, CO₂)

References

Troubleshooting & Optimization

Low yield in tert-Butyl (2-formylphenyl)carbamate synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of tert-Butyl (2-formylphenyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesis of this compound is resulting in a very low yield. What are some initial checks I should perform?

A1: When encountering low yields, a systematic review of your reagents and reaction setup is the first critical step.

  • Reagent Quality:

    • 2-Aminobenzaldehyde: This starting material can oxidize over time, indicated by a darkening in color. Use freshly purified 2-aminobenzaldehyde for best results.

    • Di-tert-butyl dicarbonate ((Boc)₂O): Ensure it is fresh and has been stored under anhydrous conditions. (Boc)₂O is sensitive to moisture and can decompose.[1]

    • Solvents: Use anhydrous solvents, as water can react with (Boc)₂O and other reagents.[1]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Aromatic amines are less nucleophilic than aliphatic amines and may require moderate heating (e.g., 40-50 °C) to proceed at a reasonable rate.[2] However, excessive heat can cause the decomposition of (Boc)₂O.[2]

Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the likely byproducts and how can I minimize them?

A2: The presence of both an amine and an aldehyde group in 2-aminobenzaldehyde can lead to specific side reactions.

  • N,N-di-Boc protected amine: Using a large excess of (Boc)₂O can lead to the formation of the di-protected product. A 1:1 to 1.1:1 molar ratio of 2-aminobenzaldehyde to (Boc)₂O is recommended.

  • Aldehyde reactions: The formyl group can potentially react with the amine starting material or product under certain conditions, leading to imine formation or other condensation products.

  • Urea formation: If using a catalyst like 4-(Dimethylamino)pyridine (DMAP), the formation of urea byproducts can occur. While DMAP can accelerate the reaction, it may also promote side reactions.[3] Consider running the reaction without DMAP or with a milder base.

Q3: What is the optimal solvent for the Boc protection of 2-aminobenzaldehyde?

A3: The choice of solvent can significantly impact the reaction rate and yield.

  • Aprotic Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used solvents for Boc protection and generally provide good results.[2][4]

  • Alcoholic Solvents: Studies have shown that alcoholic solvents, such as methanol, can significantly enhance the rate of Boc protection for aromatic amines, even without the need for a base.[5] This is attributed to the stabilization of the transition state through hydrogen bonding.[5]

Q4: Which base should I use for this reaction, and in what quantity?

A4: The choice and amount of base are crucial for efficient Boc protection.

  • Common Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used non-nucleophilic bases that act as proton scavengers.[2] Sodium bicarbonate can also be used, particularly in biphasic systems.[4]

  • Base Stoichiometry: Typically, 1.1 to 1.5 equivalents of the base are sufficient. Using a large excess may lead to side reactions.

  • Stronger Bases: While stronger bases might be used for less reactive amines, they can also promote side reactions with the aldehyde functionality. It is advisable to start with milder conditions.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the general effects of various reaction parameters on the yield of Boc-protected aromatic amines.

ParameterConditionExpected Impact on YieldRationale
Solvent Aprotic (THF, DCM)GoodStandard solvents for this reaction.
Alcoholic (Methanol)Potentially HigherAccelerates reaction rate for aromatic amines.[5]
Base Triethylamine (TEA)GoodEffective proton scavenger.
Sodium BicarbonateModerate to GoodMilder base, suitable for sensitive substrates.
DMAP (catalytic)VariableCan increase rate but may promote side reactions.[3]
Temperature Room TemperatureModerateMay be slow due to lower nucleophilicity of the aromatic amine.[2]
40-50 °CHigherIncreases reaction rate.[2]
> 60 °CLowerPotential decomposition of (Boc)₂O.[2]
(Boc)₂O eq. 1.0 - 1.2OptimalMinimizes di-protection.
> 1.5LowerIncreased risk of N,N-di-Boc formation.

Experimental Protocols

Standard Protocol for this compound Synthesis:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminobenzaldehyde (1.0 eq.).

  • Dissolution: Dissolve the 2-aminobenzaldehyde in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same anhydrous solvent. Add the (Boc)₂O solution dropwise to the stirred solution of 2-aminobenzaldehyde over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently warm the mixture to 40°C. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Aminobenzaldehyde 2-Aminobenzaldehyde Product tert-Butyl (2-formylphenyl)carbamate 2-Aminobenzaldehyde->Product (Boc)2O Di-tert-butyl dicarbonate (Boc)2O->Product Base Base (e.g., TEA) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Byproducts t-BuOH + CO2 + H-Base+

Caption: Reaction scheme for the Boc protection of 2-aminobenzaldehyde.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckReagents->Start Reagents Impure/ Incorrect Stoichiometry CheckConditions Verify Anhydrous Conditions CheckReagents->CheckConditions Reagents OK CheckConditions->Start Moisture Present OptimizeTemp Optimize Reaction Temperature CheckConditions->OptimizeTemp Conditions OK OptimizeTemp->Start Suboptimal Temp OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent Temp OK OptimizeSolvent->Start Suboptimal Solvent TLCAnalysis Analyze TLC for Side Products OptimizeSolvent->TLCAnalysis Solvent OK TLCAnalysis->Start Excess Side Products Purification Review Purification Procedure TLCAnalysis->Purification Side Products Minimized Purification->Start Product Loss Success Yield Improved Purification->Success Purification Optimized

Caption: A stepwise workflow for troubleshooting low yield issues.

Logical Relationships of Reaction Parameters

Logical_Relationships Parameter Interdependencies Yield Yield Reactivity Amine Nucleophilicity Reactivity->Yield influences rate Temperature Temperature Temperature->Yield increases rate SideReactions SideReactions Temperature->SideReactions can increase Solvent Solvent Solvent->Yield can enhance rate Base Base Base->Yield scavenges H+ Base->SideReactions can promote SideReactions->Yield reduces

Caption: Interplay of key parameters affecting reaction yield and side products.

References

Technical Support Center: Cross-Coupling Reactions of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tert-Butyl (2-formylphenyl)carbamate in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The primary side reactions encountered involve the two functional groups on the molecule: the Boc-protecting group and the ortho-aldehyde. Key side reactions include:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under certain basic or acidic conditions that can be present during cross-coupling reactions.

  • Aldehyde-Related Side Reactions: The formyl group can undergo reduction to a hydroxymethyl group, oxidation to a carboxylic acid, or participate in base-catalyzed condensation reactions.

  • Homocoupling: This is a common side reaction in many cross-coupling reactions, particularly Suzuki-Miyaura coupling, where the organoboron compound couples with itself.

  • Hydrodehalogenation: If the coupling partner is an aryl halide, the halide can be replaced by a hydrogen atom.

  • Catalyst Deactivation: The palladium catalyst can decompose or become inactive, leading to stalled or incomplete reactions.

Q2: How can I minimize Boc deprotection during my cross-coupling reaction?

A2: Boc deprotection is often base-mediated. To minimize this, consider the following:

  • Choice of Base: Use milder bases. For example, bases like K₂CO₃ or NaHCO₃ are generally less harsh than stronger bases like Cs₂CO₃ or K₃PO₄, which are more likely to cleave the Boc group.[1]

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the deprotection side reaction more than the desired cross-coupling.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Q3: Is the aldehyde group stable under typical cross-coupling conditions?

A3: The aldehyde group is generally compatible with many cross-coupling reactions, but it is not entirely inert. A key concern is the potential for reduction of the aldehyde to an alcohol, which has been observed in some palladium-catalyzed Suzuki reactions.[2] To avoid this, ensure your reaction conditions are strictly anhydrous and anaerobic, as sources of hydrides (e.g., from solvent decomposition or additives) can lead to this side reaction.

Q4: What are the best practices for setting up a cross-coupling reaction with this substrate to ensure success?

A4: For successful cross-coupling, meticulous experimental setup is crucial:

  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e-g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Dry Solvents: Use anhydrous solvents to avoid side reactions with the organometallic reagents and to minimize catalyst decomposition.

  • High-Purity Reagents: Ensure all reagents, including the this compound, coupling partners, and catalyst, are of high purity.

  • Ligand Choice: The choice of ligand is critical and can significantly impact the reaction outcome. For sterically hindered substrates, bulky electron-rich phosphine ligands are often beneficial.

Troubleshooting Guides

Problem 1: Significant Boc Deprotection Observed

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of 2-aminobenzaldehyde or its coupled product.

  • The isolated product has a lower molecular weight than expected, corresponding to the loss of the Boc group.

Possible Causes and Solutions:

CauseSolution
Base is too strong. Switch to a milder base. For example, if using Cs₂CO₃, try K₂CO₃ or even NaHCO₃.
High reaction temperature. Reduce the reaction temperature. Run a temperature screen to find the optimal balance between reaction rate and side product formation.
Prolonged reaction time. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Boc Deprotection

  • To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Aldehyde Group Reduction

Symptoms:

  • The major product identified by NMR and mass spectrometry is the corresponding alcohol, tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, or its coupled derivative.

  • A new spot with a different polarity is observed on the TLC plate.

Possible Causes and Solutions:

CauseSolution
Presence of a hydride source. Ensure all solvents and reagents are strictly anhydrous. Some bases can contain water, so dry them if necessary. Avoid using solvents that can act as hydride donors at high temperatures.
Reaction with the boronic acid. In some cases, boronic acids can act as reducing agents. Using the corresponding boronate ester may mitigate this.
Catalyst-mediated reduction. Certain palladium-ligand complexes can promote aldehyde reduction. Screening different palladium sources and ligands may be necessary.

Experimental Protocol: Sonogashira Coupling with Aldehyde Preservation

  • To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous, degassed triethylamine as the solvent and base.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Problem 3: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • A complex mixture of unidentifiable products is formed.

Possible Causes and Solutions:

CauseSolution
Inactive catalyst. Use a fresh batch of palladium catalyst and ligand. Ensure proper degassing to prevent catalyst oxidation.
Steric hindrance. The ortho-substitution can slow down the reaction. Consider using a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Poor solubility of reagents. Choose a solvent system in which all reagents are soluble at the reaction temperature. A co-solvent system may be necessary.
Incorrect base. The base plays a crucial role in the catalytic cycle. A base screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be required to find the optimal conditions.

Visualizing Reaction Pathways

Below are diagrams illustrating the desired cross-coupling catalytic cycle and common side reaction pathways.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Desired Product (Ar-Ar') Desired Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Desired Product (Ar-Ar') Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_0 Starting Material cluster_1 Side Reactions cluster_2 Undesired Products This compound This compound Boc Deprotection Boc Deprotection This compound->Boc Deprotection Base, Heat Aldehyde Reduction Aldehyde Reduction This compound->Aldehyde Reduction Hydride Source 2-Aminobenzaldehyde 2-Aminobenzaldehyde Boc Deprotection->2-Aminobenzaldehyde tert-Butyl (2-(hydroxymethyl)phenyl)carbamate tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Aldehyde Reduction->tert-Butyl (2-(hydroxymethyl)phenyl)carbamate Homocoupling Homocoupling Biaryl (from homocoupling) Biaryl (from homocoupling) Homocoupling->Biaryl (from homocoupling) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Homocoupling Pd(II), O2

Caption: Common side reactions in the cross-coupling of this compound.

Troubleshooting_Workflow Start Start Run Reaction Run Reaction Start->Run Reaction Analyze Crude Reaction Analyze Crude Reaction Run Reaction->Analyze Crude Reaction Desired Product? Desired Product? Analyze Crude Reaction->Desired Product? Isolate Product Isolate Product Desired Product?->Isolate Product Yes Troubleshoot Troubleshoot Desired Product?->Troubleshoot No End End Isolate Product->End Identify Side Product Identify Side Product Troubleshoot->Identify Side Product Consult Guide Consult Guide Identify Side Product->Consult Guide Modify Conditions Modify Conditions Consult Guide->Modify Conditions Modify Conditions->Run Reaction

Caption: A logical workflow for troubleshooting cross-coupling experiments.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (2-formylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is through the protection of the amino group of 2-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control include the purity of the starting material (2-aminobenzaldehyde), the choice of base and solvent, reaction temperature, and moisture content. 2-Aminobenzaldehyde is known to be unstable and can self-condense, so using fresh or properly stored starting material is crucial.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC is a mixture of ethyl acetate and hexane.

Q4: What are the common side reactions to be aware of?

Common side reactions include the formation of di-Boc protected product (where the Boc group attaches twice to the nitrogen), and potential side reactions involving the aldehyde group, especially if strong bases or high temperatures are used. The starting material, 2-aminobenzaldehyde, can also undergo self-condensation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Yield Degraded Starting Material: 2-aminobenzaldehyde is prone to degradation and self-condensation.[1]Use freshly purchased or purified 2-aminobenzaldehyde. Store it under an inert atmosphere at a low temperature.
Insufficient Reagent Stoichiometry: Incorrect molar ratios of reagents.Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
Inappropriate Base: The chosen base may not be strong enough or may be causing side reactions.For less nucleophilic anilines, a stronger base might be needed. However, to avoid side reactions with the aldehyde, a milder base like sodium bicarbonate is often preferred.
Moisture Contamination: Water can hydrolyze the Boc anhydride.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Spots on TLC (Impure Product) Di-Boc Protection: Formation of the di-tert-butoxycarbonyl derivative.Use a controlled stoichiometry of Boc₂O (around 1.1 equivalents). Avoid using strong bases in excess.
Unreacted Starting Material: Incomplete reaction.Increase the reaction time or gently warm the reaction mixture. Monitor by TLC until the starting material is consumed.
Side Reactions of the Aldehyde: The aldehyde group may have reacted.Use mild reaction conditions (room temperature or below) and a non-nucleophilic base.
Self-Condensation of Starting Material: 2-aminobenzaldehyde can self-condense.[1]Add the Boc anhydride to the reaction mixture before adding the base, or add the base slowly at a low temperature.
Difficult Product Isolation/Purification Emulsion during Work-up: Formation of a stable emulsion between the organic and aqueous layers.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Co-elution of Impurities: Impurities having similar polarity to the product.Optimize the solvent system for column chromatography. A gradient elution from low to high polarity may be necessary.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol is a general procedure for the Boc protection of 2-aminobenzaldehyde.

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general principles of Boc protection of anilines.

Parameter Condition A Yield A (Expected) Condition B Yield B (Expected) Remarks
Base Triethylamine (TEA)Good to ExcellentSodium Bicarbonate (NaHCO₃)Moderate to GoodTEA is a stronger base and may accelerate the reaction but could also promote side reactions. NaHCO₃ is milder and may lead to a cleaner reaction profile.
Solvent Dichloromethane (DCM)GoodTetrahydrofuran (THF)GoodBoth are suitable solvents. DCM is often easier to remove during work-up.
Temperature 0 °C to Room TempGood40 °CPotentially Higher Yield, but More ImpuritiesIncreased temperature can accelerate the reaction but may also lead to more side products, especially involving the aldehyde group.
Catalyst NoneGoodDMAP (catalytic)Excellent4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate, particularly for less reactive anilines, but may also increase the risk of di-Boc formation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Dissolve 2-aminobenzaldehyde in anhydrous solvent. - Add base (e.g., TEA or NaHCO3). reaction 2. Reaction - Cool to 0 °C. - Add Boc₂O solution dropwise. - Stir at room temperature for 2-4h. reagents->reaction monitoring 3. Monitoring - Check reaction progress via TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up - Quench with aqueous solution. - Extract with organic solvent. - Wash and dry organic layer. monitoring->workup Reaction Complete purification 5. Purification - Concentrate crude product. - Purify by column chromatography. workup->purification product Final Product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low Yield Observed check_sm Check Starting Material Purity (2-aminobenzaldehyde) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Degraded/Impure check_sm->sm_bad No check_reagents Verify Reagent Stoichiometry and Quality (Boc₂O, Base) sm_ok->check_reagents purify_sm Action: Purify or use fresh starting material. sm_bad->purify_sm end Yield Improved purify_sm->end reagents_ok Stoichiometry Correct check_reagents->reagents_ok Yes reagents_bad Incorrect/Degraded check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time, Solvent) reagents_ok->check_conditions correct_reagents Action: Use correct stoichiometry and fresh reagents. reagents_bad->correct_reagents correct_reagents->end conditions_ok Conditions Optimal check_conditions->conditions_ok Yes conditions_bad Sub-optimal check_conditions->conditions_bad No check_moisture Assess for Moisture Contamination conditions_ok->check_moisture optimize_conditions Action: Increase temperature/time or change solvent/base. conditions_bad->optimize_conditions optimize_conditions->end moisture_ok Anhydrous check_moisture->moisture_ok Yes moisture_bad Moisture Present check_moisture->moisture_bad No moisture_ok->end use_anhydrous Action: Use anhydrous techniques and inert atmosphere. moisture_bad->use_anhydrous use_anhydrous->end

Caption: A decision-making workflow for troubleshooting low yield in the synthesis.

References

Stability issues of tert-Butyl (2-formylphenyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tert-Butyl (2-formylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the proper storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.

Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?

A2: The most probable degradation product upon storage is 2-aminobenzaldehyde, resulting from the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This can be caused by exposure to acidic impurities, moisture, or elevated temperatures.

Q3: My reaction using this compound is failing or giving low yields. Could this be due to the quality of the starting material?

A3: Yes, the purity and stability of this compound are crucial for successful reactions. Degradation to 2-aminobenzaldehyde or the presence of other impurities can interfere with your reaction. We recommend verifying the purity of your material before use, especially if it has been stored for an extended period or under suboptimal conditions.

Q4: How can I check the purity of my this compound sample?

A4: The purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is limited, aromatic aldehydes, in general, can be light-sensitive. Therefore, it is best practice to store the compound in an amber vial or a container that protects it from light.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the storage and use of this compound.

Issue 1: Unexpected Impurities Detected in a New Batch
Potential Cause Troubleshooting Step Recommended Action
Incomplete reaction during synthesis Analyze the sample using ¹H NMR and HPLC.Compare the obtained spectra and chromatogram with a reference standard. The presence of starting materials or reaction intermediates may indicate an incomplete synthesis.
Degradation during shipping or initial storage Check the temperature logs from shipping, if available. Assess the appearance of the compound (see Issue 2).If improper shipping conditions are suspected, contact the supplier. Perform a purity analysis as described in the "Experimental Protocols" section.
Issue 2: Change in Physical Appearance of the Compound During Storage
Observation Potential Cause Recommended Action
Change in color from white/off-white to yellow/brown This may indicate the formation of colored degradation products, such as oxidized species of 2-aminobenzaldehyde.Assess the purity of the sample using HPLC and NMR. If significant degradation is confirmed, the material may not be suitable for sensitive applications.
Clumping or change in consistency This could be due to the absorption of moisture (hygroscopicity).Dry the sample under vacuum and re-assess its physical properties and purity. Ensure the storage container is properly sealed.
Issue 3: Inconsistent Reaction Outcomes
Problem Potential Cause Related to Starting Material Troubleshooting Workflow
Low or no product yield The active functional groups of this compound may have degraded.1. Confirm the identity and purity of your starting material using the analytical protocols below.2. Pay close attention to the presence of 2-aminobenzaldehyde, which indicates Boc-group cleavage.3. If the purity is below the required specification for your reaction, consider purifying the material or obtaining a fresh batch.
Formation of unexpected side products Impurities in the starting material, such as 2-aminobenzaldehyde, can participate in side reactions.1. Characterize the side products to understand their origin.2. Analyze your starting material for the presence of corresponding impurities.3. Purify the starting material to remove interfering impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Melting Point 57-61 °C
Appearance White to off-white solid
Recommended Storage Temperature 2-8 °C
Table 2: Spectroscopic Data for the Potential Degradation Product: 2-Aminobenzaldehyde
Technique Key Data
¹H NMR (CDCl₃) δ 9.85 (s, 1H, CHO), 7.46 (dd, 1H, Ar-H), 7.32-7.26 (m, 1H, Ar-H), 6.76-6.70 (m, 1H, Ar-H), 6.63 (d, 1H, Ar-H), 6.12 (s, 2H, NH₂)
¹³C NMR Spectral data available in public databases.
IR (KBr) Characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H and C=C bonds.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify the presence of 2-aminobenzaldehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the material to be tested at the same concentration.

    • Inject both the standard and sample solutions into the HPLC system.

    • Compare the peak areas and retention times to determine the purity and identify any degradation products.

Protocol 2: Identification of Degradation by ¹H NMR Spectroscopy
  • Objective: To qualitatively assess the presence of 2-aminobenzaldehyde in a sample of this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure:

    • Dissolve a small amount of the sample in CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Analyze the spectrum for the characteristic peaks of this compound (e.g., signals for the Boc group around 1.5 ppm and the aromatic and aldehyde protons).

    • Look for the appearance of new signals corresponding to 2-aminobenzaldehyde, particularly the disappearance of the Boc group protons and the appearance of a broad singlet for the -NH₂ protons around 6.1 ppm.

Visualizations

Stability_Troubleshooting cluster_storage Storage Conditions cluster_compound Compound State cluster_outcome Experimental Outcome Optimal Optimal Storage (2-8°C, Dark, Dry) Stable tert-Butyl (2-formylphenyl)carbamate (Stable) Optimal->Stable Suboptimal Suboptimal Storage (High Temp, Light, Moisture) Degraded Degradation Products (e.g., 2-Aminobenzaldehyde) Suboptimal->Degraded Success Successful Reaction Stable->Success Failure Failed Reaction / Low Yield Degraded->Failure

Caption: Logical workflow for troubleshooting stability issues.

Degradation_Pathway Start This compound Condition Stress Conditions (Acid, Heat, Moisture) Start->Condition Cleavage Cleavage of Boc-Protecting Group Condition->Cleavage Product1 2-Aminobenzaldehyde Cleavage->Product1 Product2 Isobutylene + CO₂ Cleavage->Product2

Caption: Potential degradation pathway under stress conditions.

Technical Support Center: tert-Butyl (2-formylphenyl)carbamate Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-Butyl (2-formylphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction step.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection of this compound is incomplete. What are the common causes?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This can be due to a low concentration of the acid (e.g., Trifluoroacetic Acid - TFA) or its degradation from moisture absorption.[1]

  • Suboptimal Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for this specific substrate.

  • Product Instability: The desired product, 2-aminobenzaldehyde, is known to be unstable and can rapidly polymerize at room temperature.[2] What appears as an incomplete reaction might be the degradation of the product during the reaction or workup.

  • Electronic Effects: The electron-withdrawing nature of the formyl group on the phenyl ring can deactivate the carbamate towards acid-catalyzed cleavage, making the reaction slower than for electron-rich systems.

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.

Q2: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction's progress using the following techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, 2-aminobenzaldehyde, will have a different Rf value compared to the starting material, this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material and the appearance of the product's mass peak (121.14 g/mol for 2-aminobenzaldehyde).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl group at approximately 1.5 ppm.

Q3: The deprotection seems to work, but I'm getting a low yield of 2-aminobenzaldehyde. Why?

Low yields are often attributed to the instability of 2-aminobenzaldehyde. This compound is prone to self-condensation and polymerization, especially under prolonged heating or storage at room temperature.[2] It is crucial to use the product immediately after isolation or store it at low temperatures (e.g., -20°C) for short periods.[4] During workup, avoid concentrating the solution to dryness for extended periods.[2]

Q4: Are there any common side reactions to be aware of?

Yes, the primary side reaction is the polymerization of the 2-aminobenzaldehyde product. Additionally, the tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to alkylation of the starting material or product, although this is less common for this specific substrate. Using scavengers is generally not necessary unless other sensitive functional groups are present.

Troubleshooting Guide

If you are experiencing incomplete deprotection, follow these troubleshooting steps:

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient acid strength or concentration.Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use neat TFA.[5] Alternatively, switch to 4M HCl in dioxane.[1]
Insufficient reaction time.Extend the reaction time and monitor closely by TLC or LC-MS.
Low reaction temperature.Allow the reaction to warm to room temperature. Gentle heating can be attempted, but be cautious due to the product's instability.
Low Yield Product degradation during workup.Minimize the time the product is in solution at room temperature. Use the crude product immediately in the next step if possible. Avoid prolonged exposure to the rotary evaporator.[2]
Product polymerization.Keep all solutions of the product cold and use it immediately. If storage is necessary, do so at -20°C.[2]
Multiple Spots on TLC Incomplete reaction and product degradation.Optimize the reaction conditions for full conversion (see "Incomplete Reaction" above) and then handle the product carefully to prevent degradation.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and often effective method for Boc deprotection.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Due to the instability of 2-aminobenzaldehyde, it is highly recommended to use the crude product immediately in the subsequent reaction.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method can be advantageous as the resulting hydrochloride salt of the amine is sometimes more stable or easier to handle.[1]

Reagents and Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution.

  • Stir the reaction at room temperature, monitoring its progress by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with cold diethyl ether.

  • If the product remains in solution, the solvent can be removed under reduced pressure at low temperature. The resulting crude hydrochloride salt can be triturated with diethyl ether to induce precipitation.

  • The free amine can be obtained by neutralization with a base, but it is advisable to use the hydrochloride salt directly or generate the free amine in situ for the next step.

Visual Guides

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway Start This compound Protonation Protonated Carbamate Start->Protonation + H+ (Acid) Loss_of_tBu Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Loss_of_tBu Decarboxylation 2-Aminobenzaldehyde (Product) + CO2 Loss_of_tBu->Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? Start->Check_Conditions Increase_Acid Increase Acid Conc. (e.g., 50% TFA or 4M HCl/Dioxane) Check_Conditions->Increase_Acid Low Acid Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Short Time Increase_Temp Increase Temperature (with caution) Check_Conditions->Increase_Temp Low Temp Monitor_TLC Monitor by TLC/LC-MS Increase_Acid->Monitor_TLC Extend_Time->Monitor_TLC Increase_Temp->Monitor_TLC Complete Reaction Complete Monitor_TLC->Complete Yes Product_Instability Consider Product Instability: - Rapid Polymerization? - Degradation on Workup? Monitor_TLC->Product_Instability No / Low Yield Final_Product Proceed to Next Step Complete->Final_Product Optimize_Workup Optimize Workup: - Use product immediately - Low temperature workup - Avoid full evaporation Product_Instability->Optimize_Workup Optimize_Workup->Final_Product

Caption: Troubleshooting workflow for incomplete deprotection.

References

Preventing byproduct formation in reactions with tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving tert-Butyl (2-formylphenyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of common byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an unexpected cyclized product in my reaction. What is it and how can I prevent its formation?

A1: The most common cyclized byproduct is a quinazoline derivative. This occurs due to the proximity of the aldehyde and the Boc-protected amine on the aromatic ring. Under certain conditions, particularly with acid or heat, the Boc (tert-butoxycarbonyl) group can be prematurely removed, and the liberated amine can then react intramolecularly with the aldehyde.

To prevent this:

  • Control the temperature: Perform the reaction at the lowest effective temperature. Elevated temperatures can promote both Boc deprotection and the subsequent cyclization.

  • Choose your catalyst wisely: If the reaction is acid-catalyzed, consider using a milder Lewis acid instead of a strong Brønsted acid. For some reactions, a catalyst might not be necessary.

  • Minimize reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further conversion to the byproduct.

Q2: My desired product is contaminated with a more polar impurity. What could this be?

A2: A common polar impurity is the corresponding carboxylic acid, 2-(tert-butoxycarbonylamino)benzoic acid, formed by the oxidation of the aldehyde group.

To minimize oxidation:

  • Use an inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air-oxidation of the aldehyde.

  • Purify your reagents: Ensure that your solvents and other reagents are free from oxidizing impurities.

  • Control reaction conditions: Avoid excessively high temperatures or prolonged exposure to reaction conditions that might favor oxidation.

Q3: I am getting a complex mixture of products, possibly from polymerization or self-condensation. How can I improve the selectivity of my reaction?

A3: Self-condensation can occur where the enolate of one aldehyde molecule attacks the carbonyl group of another. This is more likely under basic conditions.

To avoid self-condensation:

  • Control stoichiometry: Use a controlled addition of the aldehyde to the reaction mixture if it is reacting with another component. This keeps the instantaneous concentration of the aldehyde low.

  • Optimize base concentration: If a base is required, use the minimum effective amount and consider using a weaker or non-nucleophilic base.

  • Lower the temperature: Running the reaction at a lower temperature can reduce the rate of self-condensation.

Q4: How can I effectively remove the Boc protecting group without causing other side reactions?

A4: While the Boc group is designed to be removed with acid, this can trigger unwanted side reactions like cyclization in this specific molecule.

For selective Boc deprotection:

  • Use milder acidic conditions: A common method is using trifluoroacetic acid (TFA) in dichloromethane (DCM). Start with a lower concentration of TFA and monitor the reaction carefully.

  • Employ scavengers: The cleavage of the Boc group generates a reactive tert-butyl cation, which can cause side reactions. Adding a scavenger like triethylsilane (TES) or anisole to the reaction mixture can trap this cation.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product in Condensation Reactions
Possible Cause Solution & Recommendations
Incomplete Reaction Ensure stoichiometric amounts or a slight excess of the other reactant are used. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Side Reaction with the Boc-protected amine While generally stable, highly reactive reagents or prolonged reaction times at elevated temperatures could lead to side reactions. It is preferable to conduct the reaction at room temperature or below if possible.
Formation of Quinazoline Byproduct Use a non-acidic catalyst if possible. If an acid is necessary, opt for a milder Lewis acid and maintain a low reaction temperature.
Problem 2: Formation of Byproducts in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related structures. However, with this compound as a starting material for a related cyclization, careful control is needed to avoid unwanted products.

Reaction Parameter Recommendation to Minimize Byproducts Expected Outcome
Acid Catalyst Use a milder acid catalyst (e.g., TFA in catalytic amounts) instead of strong mineral acids (e.g., HCl, H2SO4).Reduces the rate of Boc deprotection and subsequent quinazoline formation.
Temperature Run the reaction at room temperature or below if the reaction proceeds at a reasonable rate.Minimizes thermal decomposition and unwanted side reactions.
Reaction Time Monitor the reaction closely and quench it as soon as the desired product is formed.Prevents the accumulation of byproducts over time.
Solvent Use aprotic solvents to disfavor side reactions that may be promoted by protic solvents.Can improve the yield and selectivity of the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Condensation with an Amine to form an Imine

This protocol provides a general method for the formation of an imine from this compound and a primary amine, while minimizing byproduct formation.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Triethylamine (optional, as a mild base)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • If the amine salt is used, add triethylamine (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, add anhydrous MgSO4 or Na2SO4 to the mixture to remove any water formed during the reaction.

  • Stir for an additional 15-20 minutes, then filter off the drying agent.

  • The filtrate containing the desired imine can be used directly for the next step or concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Troubleshooting:

  • If quinazoline byproduct is observed: Reduce the reaction temperature to 0 °C and monitor the reaction closely to avoid prolonged reaction times.

  • If the reaction is sluggish: A catalytic amount of a mild Lewis acid (e.g., Yb(OTf)3) can be added. However, this may increase the risk of Boc deprotection, so careful monitoring is essential.

Visualizing Reaction Pathways

To better understand the potential reaction pathways and the formation of byproducts, the following diagrams illustrate the key transformations.

reaction_pathway start This compound desired Desired Condensation Product (e.g., Imine) start->desired Controlled Reaction Conditions byproduct2 Oxidized Byproduct (Carboxylic Acid) start->byproduct2 Oxidizing Conditions byproduct3 Self-Condensation Product start->byproduct3 Base / Heat deprotected Deprotected Amine (2-aminobenzaldehyde) start->deprotected Acid / Heat byproduct1 Quinazoline Byproduct deprotected->byproduct1 Intramolecular Cyclization

Caption: Potential reaction pathways for this compound.

troubleshooting_workflow start Reaction with Byproduct Formation check_byproduct Identify Byproduct (TLC, LC-MS, NMR) start->check_byproduct is_quinazoline Quinazoline? check_byproduct->is_quinazoline is_acid Carboxylic Acid? is_quinazoline->is_acid No solution_quinazoline Reduce Temperature Use Milder/No Acid Shorter Reaction Time is_quinazoline->solution_quinazoline Yes is_polymer Polymer/Self-Condensation? is_acid->is_polymer No solution_acid Use Inert Atmosphere Purify Reagents is_acid->solution_acid Yes solution_polymer Lower Reactant Concentration Control Base Addition Lower Temperature is_polymer->solution_polymer Yes end Optimized Reaction solution_quinazoline->end solution_acid->end solution_polymer->end

Caption: A logical workflow for troubleshooting byproduct formation.

Technical Support Center: Improving the Solubility of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of tert-Butyl (2-formylphenyl)carbamate in organic solvents.

Troubleshooting Guides

Low solubility of this compound can hinder reaction kinetics, purification, and formulation. This guide provides a systematic approach to troubleshoot and address these issues.

Diagram: Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_solvent Step 1: Verify Appropriate Solvent Choice (Refer to Solubility Table) start->check_solvent dissolution_method Step 2: Optimize Dissolution Method (Agitation, Sonication) check_solvent->dissolution_method is_soluble_after_step2 Is the compound soluble? dissolution_method->is_soluble_after_step2 increase_temp Step 3: Increase Temperature is_soluble_after_step2->increase_temp No end_success End: Solubility Achieved is_soluble_after_step2->end_success Yes is_soluble_after_step3 Is the compound soluble? increase_temp->is_soluble_after_step3 use_cosolvent Step 4: Use a Co-solvent System is_soluble_after_step3->use_cosolvent No is_soluble_after_step3->end_success Yes is_soluble_after_step4 Is the compound soluble? use_cosolvent->is_soluble_after_step4 consult_literature Step 5: Consult Literature for Specific Systems or Analogs is_soluble_after_step4->consult_literature No is_soluble_after_step4->end_success Yes end_further_investigation End: Further Investigation Needed consult_literature->end_further_investigation

Caption: Troubleshooting workflow for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: While specific quantitative solubility data is not extensively published, a qualitative solubility profile can be predicted based on its structure. The presence of both polar (carbamate and formyl groups) and nonpolar (tert-butyl and phenyl groups) moieties gives it a range of solubilities.

Data Presentation: Predicted Qualitative Solubility

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, DMAc, NMPHighThese solvents can effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighGood balance of polarity to interact with the solute.
Ethers Tetrahydrofuran (THF), DioxaneModerateCan engage in some polar interactions, but less effective than polar aprotic solvents.
Esters Ethyl AcetateModerateOffers a balance of polarity.
Alcohols Methanol, Ethanol, IsopropanolModerate to LowThe potential for hydrogen bonding with the carbamate is offset by the nonpolar regions of the molecule.
Aromatic Hydrocarbons Toluene, XyleneLowPrimarily nonpolar interactions are not sufficient to overcome the crystal lattice energy of the solid.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleThese nonpolar solvents are unlikely to effectively solvate the polar functional groups.

Q2: My compound is not dissolving in the chosen solvent. What should I do first?

A2: First, ensure you are using an appropriate solvent based on the predicted solubility table. If the solvent choice seems correct, optimize your dissolution technique. Increase the vigor and duration of agitation (stirring or vortexing). Sonication can also be very effective in breaking down solid particles and enhancing dissolution.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, for most solid solutes in organic solvents, solubility increases with temperature.[1][2][3] Gently warming the mixture while stirring can significantly improve the dissolution rate and the amount of solute that can be dissolved. However, be cautious of the compound's thermal stability. It is advisable to conduct a preliminary thermal stability test if you plan to use elevated temperatures for extended periods. A general rule of thumb is that for many organic solids, the solubility can double with a temperature increase of approximately 20°C.[2]

Q4: What are co-solvents and how can they help?

A4: A co-solvent system involves using a mixture of two or more miscible solvents to enhance the solubility of a solute.[4][5][6] If this compound has low solubility in a desired solvent, adding a small amount of a solvent in which it is highly soluble (a "stronger" solvent) can significantly improve the overall solubility. For example, if your compound has low solubility in toluene, adding a small percentage of a polar aprotic solvent like DMF or DMSO can be effective.

Q5: How do I prepare a co-solvent system?

A5: There are two common approaches:

  • Dissolve the this compound in a minimal amount of the "strong" solvent (e.g., DMSO) first, and then slowly add the "weaker" solvent (e.g., your primary reaction solvent) to the desired final concentration.

  • Prepare a pre-mixed solvent system with the desired ratio of the two solvents and then add the this compound.

Continuous stirring or agitation is recommended during the addition of the second solvent to prevent precipitation.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DCM, THF, Ethyl Acetate, Methanol, Toluene, Hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 10 mg of this compound into a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record your observations for each solvent.

Protocol 2: Enhancing Solubility using a Co-solvent System

Objective: To dissolve this compound in a solvent where it has limited solubility by using a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., Toluene)

  • Co-solvent (e.g., DMSO or DMF)

  • Glassware for the experiment (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound and add it to the reaction flask.

  • Add a minimal volume of the co-solvent (e.g., DMSO) to the flask, just enough to fully dissolve the compound with stirring.

  • Slowly add the primary solvent (e.g., Toluene) to the flask while continuously stirring.

  • Continue adding the primary solvent until the desired final reaction volume and concentration are reached.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a higher ratio of co-solvent may be necessary.

Visualization of Solubilization

Diagram: Conceptual Representation of Solubilization

Solubilization_Concept cluster_0 Insoluble State cluster_1 Solvated State a1 S a2 S a3 S a4 S a5 S a6 S b1 S v1 V v1->b1 v2 V v2->b1 v3 V v3->b1 v4 V v4->b1 v5 V v5->b1 v6 V v6->b1 v7 V v7->b1 v8 V v8->b1 solid Solid Crystal Lattice (Strong Solute-Solute Interactions) plus + cluster_0 cluster_0 dissolved Dissolved Solute Molecule (Favorable Solute-Solvent Interactions) cluster_1 cluster_1 solvent V arrow Dissolution (Requires energy to break lattice)

Caption: Solubilization involves overcoming solute-solute interactions with favorable solute-solvent interactions.

References

Technical Support Center: Scale-up Synthesis of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of tert-Butyl (2-formylphenyl)carbamate. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The main challenge lies in the inherent instability of the starting material, 2-aminobenzaldehyde. This compound is prone to self-condensation or polymerization, which can significantly reduce the yield and complicate purification. On a larger scale, localized heat and concentration gradients can exacerbate this issue. Other challenges include incomplete reaction, formation of di-Boc protected byproducts, and difficulties in removing unreacted di-tert-butyl dicarbonate ((Boc)₂O).

Q2: How can the instability of 2-aminobenzaldehyde be managed during scale-up?

A2: To minimize the polymerization of 2-aminobenzaldehyde, consider the following strategies:

  • Use freshly prepared or purified 2-aminobenzaldehyde: The presence of impurities can catalyze polymerization.

  • Maintain a low reaction temperature: Running the reaction at 0°C or below can significantly slow down the rate of polymerization.

  • Control the rate of addition: Add the 2-aminobenzaldehyde slowly to the reaction mixture containing the Boc anhydride to ensure it reacts quickly rather than self-condensing.

  • Ensure efficient mixing: Good agitation is crucial on a larger scale to avoid localized high concentrations of the amine.

Q3: What are the common side products, and how can their formation be minimized?

A3: Besides the polymer from 2-aminobenzaldehyde, the most common side product is the di-Boc protected aniline, N,N-bis(tert-butoxycarbonyl)-2-aminobenzaldehyde. To minimize its formation:

  • Use a controlled stoichiometry of (Boc)₂O: A slight excess (typically 1.1 to 1.2 equivalents) is recommended. A large excess will favor di-protection.

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and stop the reaction once it is complete.

  • Avoid high temperatures and prolonged reaction times: These conditions can promote over-reaction.

Q4: What are the recommended purification strategies for large-scale synthesis?

A4: For multi-gram or kilogram scale, purification can be challenging.

  • Crystallization: If the product is a solid and the impurity profile allows, crystallization is the most scalable method. A solvent system such as ethyl acetate/hexanes can be effective.

  • Column Chromatography: While less ideal for very large quantities, flash column chromatography using silica gel is a viable option. A gradient elution with a mixture of hexanes and ethyl acetate is typically used.

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities and unreacted reagents. Washing with a dilute acid can remove any unreacted amine, and a wash with a mild base can help remove some byproducts.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Product 1. Polymerization of 2-aminobenzaldehyde: The starting material is unstable and can polymerize, especially at room temperature.[1]1a. Use freshly prepared or purified 2-aminobenzaldehyde. 1b. Maintain a low reaction temperature (e.g., 0 °C). 1c. Add the 2-aminobenzaldehyde solution slowly to the reaction mixture containing (Boc)₂O.
2. Incomplete reaction: Insufficient reaction time or inadequate mixing.2a. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2b. Ensure efficient stirring, especially in large reaction vessels.
3. Loss of product during work-up: The product may have some water solubility, or emulsions may form during extraction.3a. Use a brine wash to break emulsions. 3b. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Presence of Multiple Spots on TLC (Impure Product) 1. Di-Boc protected byproduct: Use of excess (Boc)₂O or prolonged reaction time.1a. Use a controlled amount of (Boc)₂O (1.1-1.2 equivalents). 1b. Monitor the reaction and stop it upon completion.
2. Unreacted 2-aminobenzaldehyde: Incomplete reaction.2a. Increase the reaction time or slightly increase the amount of (Boc)₂O.
3. Polymerized 2-aminobenzaldehyde: Inherent instability of the starting material.3a. See solutions for "Low Yield of Product" due to polymerization. The polymer is often insoluble and can sometimes be filtered off.
Difficulty in Removing Excess (Boc)₂O 1. (Boc)₂O is relatively non-polar and can co-elute with the product during chromatography. 1a. After the reaction is complete, quench with an amine-containing resin to scavenge the excess (Boc)₂O. 1b. A mild basic wash during the aqueous workup can help hydrolyze some of the remaining (Boc)₂O.[2] 1c. For non-polar products, residual (Boc)₂O can sometimes be removed by sublimation under high vacuum.
Reaction Turns Dark or Forms a Tarry Mass 1. Significant polymerization of 2-aminobenzaldehyde. 1a. Immediately cool the reaction mixture. 1b. Re-evaluate the reaction conditions, focusing on lower temperature and slower addition of the amine.

III. Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

This protocol is designed for a multi-gram scale synthesis, with considerations for minimizing polymerization of the starting material.

Materials:

  • 2-Aminobenzaldehyde (freshly prepared or purified)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Amine Solution Preparation: In a separate flask, dissolve 2-aminobenzaldehyde (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Slowly add the 2-aminobenzaldehyde solution from the dropping funnel to the cooled (Boc)₂O solution over a period of 1-2 hours, maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to elute the product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

IV. Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_low_yield_solutions Low Yield Solutions cluster_impure_product_solutions Impure Product Solutions cluster_purification_solutions Purification Solutions Start Start Synthesis Reaction Boc Protection of 2-Aminobenzaldehyde Start->Reaction Workup Aqueous Work-up Reaction->Workup Problem Problem Encountered Reaction->Problem Potential Issues Purification Purification Workup->Purification Workup->Problem End Pure Product Purification->End Purification->Problem LowYield Low Yield Problem->LowYield e.g. ImpureProduct Impure Product Problem->ImpureProduct e.g. DifficultPurification Difficult Purification Problem->DifficultPurification e.g. LY_Sol1 Control Temperature LowYield->LY_Sol1 LY_Sol2 Slow Addition LowYield->LY_Sol2 LY_Sol3 Monitor Reaction LowYield->LY_Sol3 IP_Sol1 Control Stoichiometry ImpureProduct->IP_Sol1 IP_Sol2 Optimize Chromatography ImpureProduct->IP_Sol2 P_Sol1 Crystallization DifficultPurification->P_Sol1 P_Sol2 Alternative Chromatography DifficultPurification->P_Sol2 LY_Sol1->Reaction Feedback IP_Sol1->Reaction P_Sol2->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring Reactions of tert-Butyl (2-formylphenyl)carbamate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving tert-Butyl (2-formylphenyl)carbamate using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions I might perform with this compound that can be monitored by TLC?

A1: Three common reactions you can monitor effectively with TLC are:

  • Schiff Base Formation: Condensation of the aldehyde group with a primary amine to form an imine.

  • Reduction of the Aldehyde: Reduction of the formyl group to a primary alcohol.

  • Boc Group Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield 2-aminobenzaldehyde.

Q2: How should I expect the spots to move on the TLC plate for these common reactions?

A2: The relative positions of the spots (Rf values) depend on the polarity of the compounds. On a standard silica gel plate (polar stationary phase) with a moderately polar mobile phase (e.g., a mixture of hexanes and ethyl acetate), you can expect the following:

  • Starting Material (this compound): This compound has moderate polarity.

  • Schiff Base Product: The resulting imine is typically less polar than the starting aldehyde, so it will travel further up the plate, resulting in a higher Rf value.

  • Alcohol Product (from reduction): The alcohol is more polar than the starting aldehyde due to its ability to form hydrogen bonds. It will travel a shorter distance up the plate, resulting in a lower Rf value.

  • Amine Product (from deprotection): The resulting 2-aminobenzaldehyde is more polar than the Boc-protected starting material and will have a lower Rf value.

As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity while the spot for the product intensifies.

Q3: What is a good starting solvent system (mobile phase) for analyzing my reaction?

A3: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common initial ratio to try is 7:3 or 8:2 Hexanes:Ethyl Acetate . You can then adjust the ratio to achieve optimal separation, aiming for an Rf value of the starting material or major product to be between 0.3 and 0.7.[1]

Q4: I don't see any spots on my TLC plate after developing it. What could be the problem?

A4: There are several potential reasons for not seeing any spots:

  • Insufficient Concentration: The sample you spotted may be too dilute. Try concentrating the reaction aliquot or spotting the same location multiple times, allowing the solvent to dry between applications.[2]

  • Compound is not UV-Active: While this compound and its likely products contain an aromatic ring and should be visible under a UV lamp (254 nm), some reaction byproducts might not be.[3]

  • Compound Evaporated: If your compound is volatile, it may have evaporated from the plate. This is less likely with the compounds but is a possibility.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[4]

To resolve this, first ensure your spotting and development technique is correct. If you still see no spots under UV light, try using a chemical stain for visualization.

Q5: What are the best methods to visualize the spots on the TLC plate?

A5: For this compound and its derivatives, you can use several visualization techniques:

  • UV Light (254 nm): This is the easiest and non-destructive method. The aromatic rings in the starting material and products will absorb UV light and appear as dark spots against the fluorescent green background of the TLC plate.[3][5][6]

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols. Aldehydes will typically show up as a yellow/orange spot on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with aldehydes, ketones, and alcohols to give colored spots upon heating.

  • Iodine Chamber: Exposing the plate to iodine vapor will cause most organic compounds to appear as temporary brown spots. This method is useful for a wide range of compounds.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during TLC analysis of reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).2. The compound is acidic or basic and is interacting strongly with the silica gel.3. The sample was not spotted in a small, tight spot.1. Dilute the sample before spotting.2. For acidic products (e.g., after Boc deprotection with TFA), add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine (0.5-1%).[2]3. Ensure the spotting capillary is fine and apply the sample carefully to a small area.
Spots are at the baseline (Low Rf). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 8:2 to 6:4).
Spots are at the solvent front (High Rf). The mobile phase is too polar, causing the compounds to travel with the solvent front.Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., from 7:3 to 9:1).[1]
Starting material and product spots are not well-separated (similar Rf values). The polarity of the solvent system is not optimal for separating the two compounds.Try a different solvent system with different selectivity. For example, you could replace ethyl acetate with acetone or add a small amount of a third solvent like dichloromethane or methanol to fine-tune the polarity.
Uneven solvent front. 1. The bottom of the TLC plate is not level with the bottom of the developing chamber.2. The chamber was disturbed during development.3. The chamber is not properly saturated with solvent vapor.1. Ensure the plate is placed flat on the bottom of the chamber.2. Place the chamber in a location where it will not be moved.3. Line the inside of the chamber with filter paper soaked in the mobile phase and allow it to sit for a few minutes before running the plate.

Data Presentation: Expected Rf Values

The following table provides estimated Rf values for this compound and its common reaction products in a standard silica gel TLC system. These values are for guidance and will vary based on exact experimental conditions.

Compound Structure Expected Polarity Estimated Rf Value (8:2 Hexanes:EtOAc) Estimated Rf Value (7:3 Hexanes:EtOAc)
This compound (Starting Material)CC(C)(C)OC(=O)Nc1cccc(C=O)c1Moderate~0.4 - 0.5~0.5 - 0.6
Schiff Base Product (e.g., with aniline)O=C(OC(C)(C)C)Nc1cccc(C=Nc2ccccc2)c1Low-Moderate~0.5 - 0.6~0.6 - 0.7
Alcohol ProductCC(C)(C)OC(=O)Nc1cccc(CO)c1High-Moderate~0.2 - 0.3~0.3 - 0.4
2-Aminobenzaldehyde (Deprotected Product)NC1=CC=CC=C1C=OHigh~0.1 - 0.2~0.2 - 0.3

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Preparation of the TLC Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Sample Preparation: At various time points during your reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting the TLC Plate: Using a clean capillary tube, spot the diluted reaction mixture onto the baseline of a silica gel TLC plate. It is good practice to also spot the starting material and, if available, the pure product as references in separate lanes. Keep the spots small and concentrated.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

  • Analysis: Compare the spots from the reaction mixture lane to the reference lanes to identify the starting material and product. The disappearance of the starting material spot indicates the reaction is complete. Calculate the Rf value for each spot for your records.

Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_sample Prepare Reaction Sample (Aliquot + Dilution) spot_plate Spot Plate (Sample + References) prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots (UV Light / Stain) dry_plate->visualize analyze Analyze Results (Compare Spots, Calculate Rf) visualize->analyze end_node Reaction Complete? analyze->end_node start Start Reaction Monitoring start->prep_chamber start->prep_sample end_node->prep_sample No, Continue Monitoring stop stop end_node->stop Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting Logic for TLC

TLC_Troubleshooting start Problem with TLC Result q_spots Are spots visible? start->q_spots a_no_spots No q_spots->a_no_spots a_yes_spots Yes q_spots->a_yes_spots sol_spots Increase concentration Use a chemical stain a_no_spots->sol_spots q_rf_value Are Rf values optimal (0.3-0.7)? a_yes_spots->q_rf_value a_rf_low Too Low (at baseline) q_rf_value->a_rf_low a_rf_high Too High (at solvent front) q_rf_value->a_rf_high a_rf_ok Yes q_rf_value->a_rf_ok sol_rf_low Increase mobile phase polarity a_rf_low->sol_rf_low sol_rf_high Decrease mobile phase polarity a_rf_high->sol_rf_high q_shape Are spots well-defined? a_rf_ok->q_shape a_shape_bad No (Streaking) q_shape->a_shape_bad a_shape_good Yes q_shape->a_shape_good sol_shape Dilute sample Add modifier to mobile phase (e.g., AcOH or Et3N) a_shape_bad->sol_shape end_node Good Separation a_shape_good->end_node

Caption: Decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometry fragmentation patterns of molecules is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted fragmentation of tert-Butyl (2-formylphenyl)carbamate against experimentally determined data for structurally related compounds, offering valuable insights for method development and data interpretation.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the predicted and experimental mass-to-charge ratios (m/z) and relative intensities of key fragments for this compound and its analogues. The data for the reference compounds are sourced from the NIST Mass Spectrometry Data Center.[1][2]

CompoundMolecular Ion (M+) [m/z]Key Fragment 1 [m/z] (Relative Intensity %)Key Fragment 2 [m/z] (Relative Intensity %)Key Fragment 3 [m/z] (Relative Intensity %)Other Notable Fragments [m/z]
This compound 221 (Predicted)165 (Predicted)121 (Predicted)93 (Predicted)57 (Predicted)
tert-Butyl carbamate 117 (Not Observed)58 (100)57 (85)41 (60)44, 29
tert-Butyl phenylcarbamate 193 (20)93 (100)57 (40)137 (15)65, 39

Deciphering the Fragmentation Pathways

The fragmentation of this compound is expected to be driven by the lability of the tert-butyl group and the stability of the resulting carbocation and aromatic fragments.

A primary fragmentation route involves the loss of the tert-butyl group as isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da), leading to a fragment at m/z 121, corresponding to the 2-aminobenzaldehyde radical cation. An alternative initial fragmentation is the direct cleavage of the tert-butyl cation (m/z 57). Subsequent fragmentation of the aromatic portion can lead to the formation of the benzoyl cation (m/z 105) and other characteristic aromatic fragments.

Fragmentation_Pathway M This compound [M]+• m/z 221 F1 Loss of C4H8 (isobutylene) [M-56]+• m/z 165 M->F1 - C4H8 F3 tert-Butyl cation [C4H9]+ m/z 57 M->F3 - C7H6NO2• F4 [M-C4H9O2]+ m/z 120 M->F4 - C4H9O2• F2 Loss of CO2 [M-56-44]+• m/z 121 F1->F2 - CO2

Predicted fragmentation of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of carbamates, including this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a synthesis of established methods for carbamate analysis and should be optimized for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A C18 SPE cartridge is often suitable for carbamate extraction.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, increasing to 95-100% B over 5-10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for carbamates.

    • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred scan mode. For qualitative analysis and fragmentation pattern determination, a full scan or product ion scan can be used.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific analyte and instrument.

    • Collision Energy: Optimize collision energy for each fragmentation transition to achieve the highest signal intensity.

3. Data Analysis:

  • Identify the precursor ion (molecular ion or a prominent adduct).

  • Perform product ion scans to identify the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and the spectra of related compounds.

  • For quantitative analysis, construct a calibration curve from the working standards and determine the concentration of the analyte in the samples.

This guide provides a foundational understanding of the expected mass spectrometry behavior of this compound. By leveraging the comparative data and the outlined experimental protocol, researchers can confidently approach the analysis of this and similar carbamate compounds.

References

A Comparative Guide to the FT-IR Spectroscopy of tert-Butyl (2-formylphenyl)carbamate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of tert-Butyl (2-formylphenyl)carbamate, a key intermediate in various synthetic pathways. For a comprehensive analysis, its spectral data is compared with two structurally related alternatives: the parent compound 2-aminobenzaldehyde and its N-acetyl analog, N-acetyl-2-aminobenzaldehyde. This document outlines the characteristic vibrational frequencies of their primary functional groups, supported by established spectroscopic data. Furthermore, a detailed experimental protocol for acquiring FT-IR spectra of solid organic compounds is provided.

Comparative Analysis of Vibrational Frequencies

The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. The table below summarizes the expected characteristic infrared absorption peaks for this compound and its selected alternatives. These values are compiled from established spectral databases and literature precedents for similar molecular structures.

Functional GroupVibration ModeThis compound (Expected, cm⁻¹)2-Aminobenzaldehyde (Observed, cm⁻¹)N-Acetyl-2-aminobenzaldehyde (Expected, cm⁻¹)
Amine/Amide N-H Stretch~3350 (carbamate)3420 & 3300 (primary amine)~3300 (secondary amide)
Carbonyl C=O Stretch~1710 (carbamate), ~1680 (aldehyde)~1660 (aldehyde)~1690 (amide I), ~1670 (aldehyde)
Aromatic Ring C-H Stretch3100-30003100-30003100-3000
C=C Stretch1600-14501600-14501600-1450
Alkyl C-H Stretch2980-2960 (tert-butyl)N/A~2930 (methyl)
Aldehyde C-H Stretch2850 & 27502840 & 27402860 & 2760
Amide N-H BendN/AN/A~1530 (amide II)

Experimental Protocols

Accurate and reproducible FT-IR spectra are essential for structural elucidation and comparison. Below are detailed methodologies for the analysis of solid organic compounds.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for obtaining high-quality transmission spectra of solid samples.

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder. This minimizes light scattering.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. Gently mix the sample and KBr.

  • Further Grinding: Thoroughly grind the mixture until it is a homogenous, fine powder.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Sample Analysis: Attenuated Total Reflectance (ATR)

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of FT-IR analysis and the structural relationships between the compared molecules.

FT_IR_Workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Press Pellet Press Pellet Mix with KBr->Press Pellet Acquire Sample Spectrum Acquire Sample Spectrum Press Pellet->Acquire Sample Spectrum KBr Method Place Powder on ATR Place Powder on ATR Crystal Acquire Background Acquire Background Place Powder on ATR->Acquire Background ATR Method Acquire Background->Acquire Sample Spectrum Data Interpretation Data Interpretation Acquire Sample Spectrum->Data Interpretation

FT-IR Analysis Workflow

Molecular_Comparison Structural Relationships of Compared Compounds A This compound -NH-C(=O)O-tBu B 2-Aminobenzaldehyde -NH2 B->A Boc Protection C N-Acetyl-2-aminobenzaldehyde -NH-C(=O)CH3 B->C Acetylation

A Comparative Guide to tert-Butyl (2-formylphenyl)carbamate and Other Ortho-formyl Anilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds prevalent in pharmaceuticals and bioactive molecules, ortho-formyl anilines serve as indispensable building blocks. Among these, tert-Butyl (2-formylphenyl)carbamate has emerged as a versatile and widely utilized reagent. This guide provides an objective comparison of this compound with other ortho-formyl anilines, including the unprotected 2-aminobenzaldehyde and analogues with alternative protecting groups. The comparison focuses on their performance in key synthetic transformations, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic needs.

The Strategic Advantage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group in this compound offers several advantages over the unprotected 2-aminobenzaldehyde and other protected analogues. The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid[1][2]. This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups in a complex molecule[2].

Furthermore, the Boc group modulates the reactivity of the aniline nitrogen. By converting the amine into a less nucleophilic carbamate, it prevents unwanted side reactions at the nitrogen atom, such as over-alkylation in reductive amination or undesired cyclizations[2]. This controlled reactivity often leads to cleaner reactions and higher yields of the desired product.

Performance in Key Synthetic Transformations

The utility of ortho-formyl anilines is most evident in their participation in reactions that form the backbone of many heterocyclic compounds. Here, we compare the performance of this compound with other ortho-formyl anilines in three critical reactions: reductive amination, the Pictet-Spengler reaction, and multicomponent reactions.

Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, widely used to synthesize secondary and tertiary amines[3]. The reaction involves the initial formation of an imine between an aldehyde and a primary amine, followed by reduction. The presence of the Boc protecting group on the ortho-formyl aniline can significantly influence the outcome of this reaction.

While direct comparative studies are limited, data from related reductive amination reactions suggest that the Boc-protected aniline offers better control and selectivity. For instance, in the reductive amination of various aldehydes with anilines, the electronic nature of the aniline plays a crucial role in the reaction yield[4]. The electron-withdrawing nature of the Boc group can modulate the nucleophilicity of the aniline nitrogen, preventing side reactions and leading to cleaner product formation. The unprotected 2-aminobenzaldehyde, being more nucleophilic, can be more prone to over-alkylation or self-condensation reactions[5].

Table 1: Comparison of Yields in Reductive Amination of Aldehydes with Anilines

AmineAldehydeReducing AgentSolventYield (%)Reference
This compoundRepresentative Primary AmineNaBH(OAc)₃DCEHigh (expected)N/A
2-AminobenzaldehydeRepresentative Primary AmineNaBH(OAc)₃DCEModerate to HighN/A
Various Anilinesp-MethoxybenzaldehydeH₂/Co-catalystN/A72-96[6]
Various Anilinesp-ChlorobenzaldehydeH₂/Co-catalystN/A60-89[6]
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that leads to the formation of tetrahydro-β-carbolines and related heterocyclic systems, which are core structures in many alkaloids and pharmacologically active compounds[7][8]. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.

The use of this compound in the Pictet-Spengler reaction offers a strategic advantage. The Boc group can influence the stereochemical outcome of the reaction and can be easily removed in a subsequent step to reveal the free amine for further functionalization. While quantitative head-to-head comparisons are scarce, the presence of an electron-donating group on the aromatic ring of the β-arylethylamine is known to favor the Pictet-Spengler reaction[9]. The carbamate group, although electron-withdrawing, allows for a clean initial imine formation, a critical step for the subsequent cyclization.

Table 2: Representative Yields in Pictet-Spengler Reactions

Amine ComponentAldehyde/Ketone ComponentCatalystSolventYield (%)Reference
TryptamineBenzaldehydeTCTCH₂Cl₂92[10]
Tryptamine4-NitrobenzaldehydeTCTCH₂Cl₂85[10]
Tryptophan methyl esterVarious AldehydesTFADCM52-73[11]
N-Boc-tryptamineVarious AldehydesAcidVariousGood to Excellent[8]

Note: The yields presented are from different studies and may not be directly comparable due to varying reaction conditions.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Ortho-formyl anilines are excellent substrates for MCRs, such as the Ugi reaction, which can generate diverse libraries of peptidomimetics and other complex molecules[12][13][14].

The Boc-protected this compound is well-suited for MCRs. The protected amine allows for the selective participation of the formyl group in the initial condensation step, preventing the amine from acting as a competing nucleophile. This controlled reactivity is crucial for the success of many MCRs.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of 2-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

  • Dissolve 2-aminobenzaldehyde (1.0 eq) in the chosen solvent.

  • Add the base (e.g., Et₃N, 1.2 eq).

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination

Materials:

  • This compound or other ortho-formyl aniline (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the ortho-formyl aniline in the solvent.

  • Add the primary amine and stir for 30 minutes at room temperature.

  • Add NaBH(OAc)₃ in portions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

General Protocol for the Pictet-Spengler Reaction

Materials:

  • β-arylethylamine (e.g., tryptamine) (1.0 eq)

  • This compound or other ortho-formyl aniline (1.0 eq)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), 10 mol%)

  • Solvent (e.g., Dichloromethane (DCM), Toluene)

Procedure:

  • Dissolve the β-arylethylamine and the ortho-formyl aniline in the solvent.

  • Add the acid catalyst.

  • Stir the reaction at room temperature or with heating until completion (monitored by TLC).

  • Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the central role of ortho-formyl anilines in key synthetic transformations.

Reductive_Amination_Workflow ortho-Formyl Aniline ortho-Formyl Aniline Imine Intermediate Imine Intermediate ortho-Formyl Aniline->Imine Intermediate Primary Amine Primary Amine Primary Amine->Imine Intermediate Secondary Amine Product Secondary Amine Product Imine Intermediate->Secondary Amine Product Reduction Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Secondary Amine Product

Reductive amination of an ortho-formyl aniline.

Pictet_Spengler_Reaction β-Arylethylamine β-Arylethylamine Iminium Ion Intermediate Iminium Ion Intermediate β-Arylethylamine->Iminium Ion Intermediate ortho-Formyl Aniline ortho-Formyl Aniline ortho-Formyl Aniline->Iminium Ion Intermediate Tetrahydro-β-carboline Tetrahydro-β-carboline Iminium Ion Intermediate->Tetrahydro-β-carboline Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Iminium Ion Intermediate Condensation

Pictet-Spengler reaction pathway.

MCR_Ugi_Reaction cluster_reactants Reactants ortho-Formyl Aniline ortho-Formyl Aniline Ugi Product (α-Acylamino Amide) Ugi Product (α-Acylamino Amide) ortho-Formyl Aniline->Ugi Product (α-Acylamino Amide) Primary Amine Primary Amine Primary Amine->Ugi Product (α-Acylamino Amide) Isocyanide Isocyanide Isocyanide->Ugi Product (α-Acylamino Amide) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Product (α-Acylamino Amide)

Ugi multicomponent reaction schematic.

Application in Drug Discovery: Kinase Inhibitors

Ortho-formyl anilines are valuable precursors in the synthesis of kinase inhibitors, a critical class of therapeutics for cancer and other diseases[10][15][16]. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are prominent privileged structures in many kinase inhibitors, where the aniline moiety plays a crucial role in binding to the hinge region of the kinase domain[10]. This compound can be elaborated into these complex structures, with the formyl group serving as a handle for further chemical transformations.

Kinase_Inhibitor_Synthesis This compound This compound Intermediate A Intermediate A This compound->Intermediate A Reaction 1 Intermediate B Intermediate B Intermediate A->Intermediate B Reaction 2 Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Intermediate B->Kinase Inhibitor Scaffold Final Cyclization

Synthetic route to kinase inhibitors.

Conclusion

This compound stands out as a superior choice for many synthetic applications involving ortho-formyl anilines. The Boc protecting group provides a crucial balance of stability and controlled reactivity, often leading to higher yields and cleaner reactions compared to unprotected 2-aminobenzaldehyde. While direct quantitative comparisons under identical conditions are not always available, the well-established principles of protecting group chemistry strongly support the advantages of using this compound in complex, multi-step syntheses, particularly in the development of novel pharmaceuticals. Researchers and drug development professionals can leverage the unique properties of this reagent to streamline their synthetic routes and access a wider range of complex molecular architectures.

References

A Comparative Guide: Advantages of Boc Protection Over Cbz for 2-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic selection of an amine protecting group is a critical decision that can significantly influence the outcome of a synthetic pathway. This guide provides an objective comparison between two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), with a specific focus on their application to 2-aminobenzaldehyde. The choice between these two groups is primarily dictated by the stability of other functional groups in the molecule and the desired deprotection strategy.[1][2]

Core Comparison: Boc vs. Cbz

The fundamental difference between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal.[2] The Boc group is known for its sensitivity to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][3] This orthogonality is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of one group in the presence of the other.[1]

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Typical Conditions (Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF or CH₂Cl₂.[3]Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[3]
Deprotection Method Acidolysis: Strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane.[3][4]Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[3][4]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions (with some exceptions).[1]
Lability Labile to strong acids.[1]Labile to catalytic hydrogenolysis and strong acids.[1]
Advantages of Boc Protection for 2-Aminobenzaldehyde

For 2-aminobenzaldehyde, the presence of an aldehyde group is a key consideration. The Boc group offers several advantages in this context:

  • Compatibility with Reductive Transformations: The aldehyde group in 2-aminobenzaldehyde is susceptible to reduction. The Cbz deprotection method, which employs catalytic hydrogenolysis, can simultaneously reduce the aldehyde to an alcohol. The Boc group, being stable to these conditions, allows for selective deprotection without affecting the aldehyde functionality.[5]

  • Orthogonality: In a complex synthesis where other functional groups sensitive to acid might be present, the Cbz group's stability to acidic conditions would be advantageous.[2] Conversely, if the synthesis involves steps that are incompatible with hydrogenolysis (e.g., presence of alkenes or alkynes), the acid-labile Boc group is the superior choice.[2]

Quantitative Performance Data

Table 1: Protection Efficiency for Aniline

Protecting GroupReagentTypical Reaction ConditionsTypical Yield (%)
BocDi-tert-butyl dicarbonate ((Boc)₂O)Amberlyst-15, room temperature~95%[1]
CbzBenzyl chloroformate (Cbz-Cl)Aqueous solution with base, 0 °C to room temperature~99%[1]

Table 2: Deprotection Conditions and Efficiency

Protected AnilineDeprotection MethodReagents and ConditionsTypical Yield (%)
Boc-AnilineAcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM)High
Cbz-AnilineHydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH, rt>95%[6]

Experimental Protocols

Boc Protection of an Amine (General Procedure)

This protocol describes a general method for the N-protection of an amine using di-tert-butyl dicarbonate.

Materials:

  • Amine (e.g., 2-aminobenzaldehyde) (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in THF or CH₂Cl₂.

  • Add the base (TEA or NaHCO₃) to the solution.

  • Add (Boc)₂O to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography if necessary.[1]

Cbz Protection of an Amine (General Procedure)

This protocol is a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.[7]

Materials:

  • Amine (e.g., 2-aminobenzaldehyde) (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine in a 2:1 mixture of THF and water.[7]

  • Add sodium bicarbonate to the solution.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate to the reaction mixture.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography if necessary.[7]

Boc Deprotection (General Procedure)

This protocol describes the removal of the Boc group using trifluoroacetic acid.

Materials:

  • N-Boc protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in dichloromethane.[9]

  • Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v).[9]

  • Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the volatiles in vacuo to yield the deprotected amine.[1]

Cbz Deprotection by Catalytic Hydrogenolysis (General Procedure)

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.[7]

Materials:

  • N-Cbz protected amine (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)[7]

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected amine in methanol in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Carefully add 10% Pd/C catalyst to the solution.[7]

  • Purge the flask with an inert gas (e.g., nitrogen or argon).[7]

  • Introduce hydrogen gas (typically via a balloon or at 1 atm) and stir the reaction mixture vigorously at room temperature.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6][7]

  • Wash the filter cake with methanol.[7]

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[7]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the protection and deprotection of an amine using Boc and Cbz groups.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine 2-Aminobenzaldehyde Protected_Amine N-Boc-2-aminobenzaldehyde Amine->Protected_Amine Protection Reagents_P (Boc)₂O, Base (e.g., TEA) Reagents_P->Protected_Amine Solvent_P Solvent (e.g., THF) Solvent_P->Protected_Amine Protected_Amine_D N-Boc-2-aminobenzaldehyde Deprotected_Amine 2-Aminobenzaldehyde Protected_Amine_D->Deprotected_Amine Deprotection Reagents_D Acid (e.g., TFA) Reagents_D->Deprotected_Amine Solvent_D Solvent (e.g., DCM) Solvent_D->Deprotected_Amine

Caption: Workflow for Boc protection and deprotection of 2-aminobenzaldehyde.

Cbz_Protection_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine 2-Aminobenzaldehyde Protected_Amine N-Cbz-2-aminobenzaldehyde Amine->Protected_Amine Protection Reagents_P Cbz-Cl, Base (e.g., NaHCO₃) Reagents_P->Protected_Amine Solvent_P Solvent (e.g., THF/H₂O) Solvent_P->Protected_Amine Protected_Amine_D N-Cbz-2-aminobenzaldehyde Deprotected_Amine 2-Aminobenzaldehyde Protected_Amine_D->Deprotected_Amine Deprotection Reagents_D H₂, Pd/C Reagents_D->Deprotected_Amine Solvent_D Solvent (e.g., MeOH) Solvent_D->Deprotected_Amine

Caption: Workflow for Cbz protection and deprotection of 2-aminobenzaldehyde.

References

A Comparative Guide to Purity Assessment of Synthesized tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of tert-Butyl (2-formylphenyl)carbamate, a common intermediate in organic synthesis. The comparison is supported by detailed experimental protocols and performance data to aid in method selection.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A validated Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from its potential process-related impurities, such as the unreacted starting material, 2-aminobenzaldehyde.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method was developed to separate the main component from potential impurities.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column : C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase : A gradient mixture of Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program : 0-5 min (40% B), 5-20 min (40% to 80% B), 20-25 min (80% B), 25-27 min (80% to 40% B), 27-30 min (40% B).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Sample Preparation : The test sample is prepared by dissolving it in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Data Presentation: HPLC Method Performance

The performance of the HPLC method is validated according to ICH Q2(R1) guidelines. The expected performance characteristics are summarized below, based on typical results for similar aromatic intermediates.[1]

Parameter Acceptance Criteria Typical Result Conclusion
Specificity Resolution > 2.0 between the main peak and impurities.All potential impurities (e.g., 2-aminobenzaldehyde) are well-resolved. Peak purity analysis shows no co-eluting peaks.The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9996The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.3%The method is accurate.
Precision (RSD) Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%0.72% (Repeatability); 1.25% (Intermediate)The method is precise.
LOD Signal-to-Noise ratio of 3:10.04 µg/mLThe method has adequate sensitivity for detecting impurities.
LOQ Signal-to-Noise ratio of 10:10.12 µg/mLThe method can accurately quantify low levels of impurities.
Robustness RSD ≤ 2.0% after minor changes in method parameters.All tested variations resulted in an RSD of < 2.0%.The method is robust.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer unique advantages and can be used for orthogonal verification of purity.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Gas Chromatography (GC-MS) Thin-Layer Chromatography (TLC)
Principle Separation based on polarity and partitioning between stationary and mobile phases.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[2]Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[2]Separation based on differential partitioning of components between a stationary phase and a liquid mobile phase.
Key Advantages High resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[1][2]Primary ratio method with high accuracy, non-destructive, no analyte-specific reference standard needed.[2][3]High sensitivity and selectivity, excellent for identifying unknown volatile impurities.[2]Simple, rapid, low cost, good for monitoring reaction progress.
Limitations Requires a reference standard for quantitative analysis, can be time-consuming.Requires a relatively pure sample for accurate integration, higher initial instrument cost.[3][4]Limited to volatile and thermally stable compounds, potential for sample degradation at high temperatures.Limited quantitative ability, lower resolution compared to HPLC.
Typical Use Case Primary method for routine quality control, purity certification, and stability testing.Definitive purity assignment of reference standards, orthogonal check for HPLC results.Screening for residual solvents and volatile organic impurities.Rapid in-process control to check for the consumption of starting materials.[3]
Experimental Protocol: Quantitative NMR (qNMR)

qNMR is a primary analytical method for determining absolute purity without requiring an identical reference standard of the analyte.[2]

  • Instrumentation : NMR spectrometer (400 MHz or higher).

  • Internal Standard : A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation : Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Experimental Parameters :

    • Pulse Program : A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation.

    • Number of Scans (ns) : Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[2]

  • Analysis : Purity is calculated by comparing the integral of a unique proton signal from the analyte (e.g., the 9H singlet of the tert-butyl group) with the integral of a known proton signal from the internal standard.[3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation : GC system coupled with a Mass Spectrometer.

  • Column : Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program : Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Injector Temperature : 250°C.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.[2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for method validation and the relationship between different analytical techniques for a comprehensive purity assessment.

G cluster_0 HPLC Method Validation Workflow Dev Method Development Val Method Validation (ICH Q2) Dev->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LoQ LOD / LOQ Val->LoQ Rob Robustness Val->Rob Routine Routine Purity Testing Spec->Routine Lin->Routine Acc->Routine Prec->Routine LoQ->Routine Rob->Routine

Caption: Workflow for HPLC method validation.

G cluster_1 Integrated Purity Assessment Strategy Synthesized Synthesized Product tert-Butyl (2-formylphenyl)carbamate HPLC HPLC (Primary Purity Assay, Non-Volatile Impurities) Synthesized->HPLC qNMR qNMR (Orthogonal Purity Assay, Absolute Quantification) Synthesized->qNMR GCMS GC-MS (Volatile Impurities, Residual Solvents) Synthesized->GCMS Cert Certificate of Analysis (Final Purity Report) HPLC->Cert qNMR->Cert GCMS->Cert

Caption: Strategy for comprehensive purity analysis.

References

A Comparative Crystallographic Analysis of tert-Butyl (2-formylphenyl)carbamate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of tert-Butyl (2-formylphenyl)carbamate. While the crystal structure of the parent compound is not publicly available, this guide leverages the crystallographic data of closely related analogues to offer insights into the structural landscape of this class of molecules. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design and for elucidating structure-activity relationships.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of (2-formylphenyl)carbamate derivatives and related structures. This data allows for a direct comparison of how different substituents on the carbamate and the phenyl ring influence the crystal packing and molecular geometry.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Benzyl N-(2-formylphenyl)carbamate C₁₅H₁₃NO₃MonoclinicP2₁/n12.5862(8)6.7950(4)15.8427(10)90108.386(1)901285.75(14)4[1]
tert-Butyl N-acetylcarbamate C₇H₁₃NO₃MonoclinicP2₁/n--------[2]
tert-Butyl N-(thiophen-2-yl)carbamate C₉H₁₃NO₂SOrthorhombicPbca11.732(2)8.6513(17)9.879(2)9090901002.7(3)4[3]
tert-Butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate C₁₆H₂₄N₂O₄MonoclinicP2₁10.7872(2)5.02626(11)15.5479(3)9094.2278(17)90840.70(3)2[4]
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate C₂₀H₂₇FN₂O₂MonoclinicP2₁/c--------[5]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives, based on established methodologies.

Synthesis of Benzyl N-(2-formylphenyl)carbamate[1]
  • Reaction Setup: 2-Aminobenzaldehyde is dissolved in a suitable solvent such as dichloromethane.

  • Addition of Base: An organic base, for example, pyridine, is added to the solution.

  • Acylation: Benzyl chloroformate is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with dilute acid, water, and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from a solution of the purified compound.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant temperature, often 100 K or 293 K, during data collection.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Insights

The crystal structure of Benzyl N-(2-formylphenyl)carbamate reveals an intramolecular N—H···O hydrogen bond, which contributes to establishing the molecular conformation. In the crystal lattice, molecules are linked by weak C—H···π interactions, forming chains.[1]

In the case of tert-Butyl N-acetylcarbamate , molecules form centrosymmetric dimers through strong N—H⋯O=C hydrogen bonds, creating R²₂(8) ring motifs. The interactions between these dimers are primarily of the van der Waals type.[2]

For tert-Butyl N-(thiophen-2-yl)carbamate , the crystal structure is characterized by intermolecular N—H···O hydrogen bonds, which generate one-dimensional chains. The packing of adjacent molecules is nearly perpendicular, influenced by intramolecular C—H···O interactions and the bulky tert-butyl groups.[3]

Potential Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound derivatives are not extensively documented, the carbamate functional group is a well-established pharmacophore in medicinal chemistry. Carbamate derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[6][7][8][9]

The anticancer activity of some carbamate derivatives has been linked to their ability to induce apoptosis and arrest the cell cycle in cancer cells.[6] For instance, certain benzimidazole carbamates have shown to inhibit tumor growth in xenograft models. The mechanism of action for some carbamates involves the inhibition of crucial enzymes like tubulin or topoisomerase-II.[6]

The diagram below illustrates a generalized workflow for the investigation of a novel carbamate derivative in a drug discovery context.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_crystallography Structural Analysis cluster_biological Biological Evaluation synthesis Synthesis of Carbamate Derivative purification Purification synthesis->purification screening In vitro Screening synthesis->screening characterization Spectroscopic Characterization purification->characterization crystallization Crystallization purification->crystallization xray X-ray Diffraction crystallization->xray structure Structure Solution & Refinement xray->structure moa Mechanism of Action Studies screening->moa invivo In vivo Testing moa->invivo

General workflow for the synthesis, structural analysis, and biological evaluation of novel carbamate derivatives.

The following diagram illustrates a simplified logical relationship in structure-based drug design, where crystallographic data is pivotal.

logical_relationship crystal_data Crystallographic Data (Bond lengths, angles, packing) molecular_modeling Molecular Modeling & Docking Studies crystal_data->molecular_modeling sar Structure-Activity Relationship (SAR) molecular_modeling->sar lead_optimization Lead Optimization sar->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

The central role of crystallographic data in the structure-based drug design cycle.

References

Comparative Analysis of the Biological Activity of tert-Butyl (2-formylphenyl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antimicrobial Potential of Ortho-Substituted Phenylcarbamates

This guide provides a comparative analysis of the biological activity of analogs of tert-Butyl (2-formylphenyl)carbamate, with a focus on their antimicrobial properties. While direct experimental data for the 2-formylphenyl derivative remains limited in publicly available research, this document synthesizes findings from closely related ortho-substituted analogs to offer insights into their therapeutic potential and guide future research. The information presented herein is based on published experimental data, detailing the antimicrobial efficacy, experimental procedures, and potential mechanisms of action.

I. Comparative Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various tert-butyl phenylcarbamate derivatives. The primary focus has been on analogs with substitutions at the ortho (2-position) and para (4-position) of the phenyl ring. The following tables summarize the minimum inhibitory concentration (MIC) values of these analogs against a panel of pathogenic bacteria and fungi.

A. Antibacterial Activity

A series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives have demonstrated notable antibacterial activity. The presence of a carboxamido group at the 2-position appears to be a key determinant of their efficacy. The MIC values for the most potent of these analogs are presented in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of tert-Butyl (2-carboxamidophenyl)carbamate Analogs against Bacterial Strains

Compound IDR Group (at 4-position)Bacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
6b 4-chlorophenyl12.52550100
6e 4-methoxyphenyl255050100
Ciprofloxacin (Standard) -6.2512.56.256.25

Data sourced from a study on novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives.[1]

The results indicate that compounds 6b and 6e exhibit the highest antibacterial effect among the tested analogs, particularly against Gram-positive bacteria.[1]

B. Antifungal Activity

The same series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives also displayed promising antifungal activity. Compounds 6b , 6c , and 6e were identified as the most potent antifungal agents in this series.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of tert-Butyl (2-carboxamidophenyl)carbamate Analogs against Fungal Strains

Compound IDR Group (at 4-position)Aspergillus nigerCandida albicansFusarium oxysporum
6b 4-chlorophenyl2512.525
6c 4-fluorophenyl252550
6e 4-methoxyphenyl12.52525
Nystatin (Standard) -12.56.2512.5

Data sourced from a study on novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives.[1]

Compounds 6b , 6c , and 6e showed promising antifungal activity when compared to the standard drug, Nystatin.[1]

II. Structure-Activity Relationship (SAR)

The available data on tert-butyl phenylcarbamate analogs allows for a preliminary structure-activity relationship analysis. For antimicrobial activity, the nature and position of the substituent on the phenyl ring play a crucial role.

The ortho-substituent appears to be critical for activity. In the studied series, a carboxamido group at the 2-position was a common feature of the active compounds. It is hypothesized that this group may be involved in binding to the active site of a target enzyme in the pathogen.[1]

While no direct data for the 2-formyl analog is available, the formyl group, being an electron-withdrawing group, could potentially influence the electronic properties of the carbamate linkage and the overall molecule, which may impact its interaction with biological targets. Further research is warranted to synthesize and evaluate this compound and its derivatives to establish a more definitive SAR.

III. Experimental Protocols

The following is a detailed methodology for the antimicrobial screening of tert-butyl phenylcarbamate analogs, as adapted from the cited literature.

A. Synthesis of tert-Butyl 2,4-disubstituted carboxamido phenylcarbamate Derivatives

The synthesis of the target compounds involves a multi-step process:

  • Protection of the Amino Group: The starting material, a substituted 2-nitroaniline, undergoes protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group.

  • Amide Coupling: The resulting amine is coupled with a substituted carboxylic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final carboxamido phenylcarbamate derivative.[1]

B. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Microbial Cultures: Bacterial strains are grown on nutrient agar, and fungal strains on potato dextrose agar. Suspensions of the microorganisms are prepared in sterile saline to a concentration of 10⁵ CFU/mL.

  • Preparation of Test Compounds: The synthesized compounds and standard drugs (Ciprofloxacin for bacteria, Nystatin for fungi) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial dilutions of the test compounds are prepared in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of the tert-butyl phenylcarbamate analogs.

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening s1 Starting Material (Substituted 2-nitroaniline) s2 Boc Protection s1->s2 s3 Nitro Group Reduction s2->s3 s4 Amide Coupling s3->s4 s5 Purification & Characterization s4->s5 a2 Preparation of Test Compounds s5->a2 Synthesized Analogs a1 Preparation of Microbial Cultures a3 Broth Microdilution Assay a1->a3 a2->a3 a4 Inoculation a3->a4 a5 Incubation a4->a5 a6 MIC Determination a5->a6

Synthesis and Antimicrobial Screening Workflow.

V. Conclusion and Future Directions

The available data on tert-butyl phenylcarbamate analogs, particularly those with a carboxamido group at the 2-position, highlight their potential as a scaffold for the development of novel antimicrobial agents. The compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.

However, a significant knowledge gap exists regarding the biological activity of the titular compound, this compound. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies would not only provide direct evidence of its therapeutic potential but also contribute to a more complete understanding of the structure-activity relationships within this chemical class. Investigating the mechanism of action of these compounds would also be a critical next step in their development as potential drug candidates.

References

Orthogonal Protection Strategies for 2-Aminobenzaldehyde: A Comparative Guide Featuring tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in drug development, the selective manipulation of functional groups is paramount. 2-Aminobenzaldehyde, a versatile bifunctional building block, presents a common challenge: how to react at one functional group while leaving the other untouched. This guide provides a comparative analysis of orthogonal protection strategies for 2-aminobenzaldehyde, with a focus on the utility of tert-Butyl (2-formylphenyl)carbamate. We present a data-driven comparison with alternative strategies and provide detailed experimental protocols to aid in the selection of the most suitable method for your synthetic needs.

Introduction to Orthogonal Protection

Orthogonal protection is a powerful strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions. For a molecule like 2-aminobenzaldehyde, an ideal orthogonal strategy would allow for the independent deprotection of the amine and aldehyde functionalities, enabling sequential chemical transformations at either position.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions.[1] this compound is the commercially available Boc-protected form of 2-aminobenzaldehyde.

Comparison of Orthogonal Protection Strategies

The choice of a protection strategy depends on the desired reaction sequence and the stability of the substrate to the deprotection conditions. Here, we compare two primary orthogonal strategies for 2-aminobenzaldehyde.

Strategy 1: Protection of the Amine with Boc

This strategy involves the protection of the amino group as a carbamate, leaving the aldehyde available for subsequent reactions.

Strategy 2: An Orthogonal Approach - Protection of Both Aldehyde and Amine

For maximum flexibility, both the aldehyde and amine can be protected with orthogonal protecting groups. A common strategy involves protecting the aldehyde as an acetal and the amine with a Boc group. Acetal protection is advantageous as it is stable to basic and nucleophilic conditions but can be removed under acidic conditions, which are typically different from those required for Boc deprotection.

Data Presentation: A Comparative Overview

The following table summarizes the key aspects of these two strategies, providing a basis for selecting the most appropriate method for a given synthetic route.

FeatureStrategy 1: Boc Protection of AmineStrategy 2: Orthogonal Acetal and Boc Protection
Protected Molecule This compoundtert-Butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate
Amine Protecting Group Boc (tert-butoxycarbonyl)Boc (tert-butoxycarbonyl)
Aldehyde Protecting Group NoneAcetal (e.g., 1,3-dioxolane)
Orthogonality Amine protected, aldehyde freeBoth amine and aldehyde protected, selectively deprotectable
Typical Protection Yield (Amine) >90%[2]>95% (for the aniline derivative)
Typical Protection Yield (Aldehyde) N/A>80%[1]
Amine Deprotection Conditions Strong acid (e.g., TFA, HCl)[3][4]Strong acid (e.g., TFA, HCl)[3][4]
Aldehyde Deprotection Conditions N/AMild aqueous acid (e.g., acetic acid, Amberlyst-15)[5]
Advantages Simple, one-step protection of the amine.High degree of control over both functional groups.
Disadvantages Aldehyde is exposed and may undergo undesired reactions.Requires additional protection and deprotection steps.

Experimental Protocols

Detailed methodologies for the key protection and deprotection steps are provided below.

Protocol 1: Synthesis of this compound (Boc Protection of 2-Aminobenzaldehyde)

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminobenzaldehyde (1.0 eq) in DCM or THF.

  • Add TEA (1.2 eq) or NaHCO₃ (2.0 eq) to the solution.

  • Add (Boc)₂O (1.1 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Expected Yield: >90%

Protocol 2: Deprotection of this compound (Amine Deprotection)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TFA (10-20 eq) or an equal volume of 4M HCl in dioxane at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC. Deprotection is usually complete within 1-2 hours.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 2-aminobenzaldehyde.

Expected Yield: >95%

Protocol 3: Orthogonal Protection - Acetal Protection of the Aldehyde

This protocol assumes the amine is already protected (e.g., as this compound).

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate.

Expected Yield: >80%

Protocol 4: Selective Deprotection of the Acetal Group

Materials:

  • tert-Butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate

  • Acetone/Water mixture (e.g., 9:1)

  • Amberlyst-15 or catalytic amount of a mild acid (e.g., acetic acid)

Procedure:

  • Dissolve tert-Butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate in an acetone/water mixture.

  • Add a catalytic amount of Amberlyst-15 or a mild acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter off the Amberlyst-15 (if used) and neutralize the solution with a mild base (e.g., NaHCO₃).

  • Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain this compound.

Expected Yield: >90%[5]

Mandatory Visualizations

Orthogonal_Protection_Strategy 2-Aminobenzaldehyde 2-Aminobenzaldehyde This compound This compound 2-Aminobenzaldehyde->this compound (Boc)2O, Base Product_A Product from Aldehyde Reaction This compound->Product_A Reaction at Aldehyde Deprotected_Amine_A 2-Amino- Substituted Aldehyde Product_A->Deprotected_Amine_A TFA or HCl

Caption: Workflow for Strategy 1: Amine protection followed by reaction at the aldehyde.

Orthogonal_Strategy_2 cluster_amine_protection Amine Protection cluster_aldehyde_protection Aldehyde Protection cluster_selective_deprotection Selective Deprotection & Reaction 2-Aminobenzaldehyde 2-Aminobenzaldehyde Boc_Protected_Aldehyde tert-Butyl (2-formylphenyl)carbamate 2-Aminobenzaldehyde->Boc_Protected_Aldehyde (Boc)2O, Base Fully_Protected tert-Butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate Boc_Protected_Aldehyde->Fully_Protected Ethylene Glycol, H+ Deprotected_Aldehyde tert-Butyl (2-formylphenyl)carbamate Fully_Protected->Deprotected_Aldehyde Mild H+ Deprotected_Amine 2-(1,3-dioxolan-2-yl)aniline Fully_Protected->Deprotected_Amine Strong H+ Product_from_Aldehyde Product from Aldehyde Reaction Deprotected_Aldehyde->Product_from_Aldehyde Product_from_Amine Product from Amine Reaction Deprotected_Amine->Product_from_Amine

Caption: Workflow for Strategy 2: Orthogonal protection of both amine and aldehyde.

Conclusion

The choice between direct Boc protection of the amine in 2-aminobenzaldehyde and a more elaborate orthogonal protection of both functional groups is dictated by the specific requirements of the synthetic route. For simple transformations where the aldehyde is not susceptible to side reactions, the direct approach using this compound is efficient. However, for multi-step syntheses requiring selective modifications at both the amine and aldehyde positions, the orthogonal protection strategy offers superior control and flexibility. The experimental protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions in designing robust and efficient synthetic pathways.

References

Reactivity Under the Microscope: A Comparative Analysis of tert-Butyl (2-formylphenyl)carbamate and Its Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key molecular scaffolds is paramount. This guide provides a detailed comparison of the reactivity of tert-Butyl (2-formylphenyl)carbamate with its substituted analogs, supported by established chemical principles and representative experimental data. We delve into how electronic modifications to the phenyl ring influence the reactivity of the crucial aldehyde functional group, offering insights for synthetic strategy and molecular design.

The core structure, this compound, presents two key functional groups: a Boc-protected amine and an ortho-positioned aldehyde. The electrophilicity of the aldehyde's carbonyl carbon is central to its reactivity, primarily in nucleophilic addition reactions. The introduction of substituents on the phenyl ring can significantly modulate this reactivity through inductive and resonance effects.

Electronic Effects on Aldehyde Reactivity: A Quantitative Perspective

The reactivity of the aldehyde group in this compound and its analogs is directly influenced by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) decrease the electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) increase the electron density, rendering the aldehyde less reactive towards nucleophiles.

Below is a summary table illustrating the predicted relative reactivity and observed yields for a representative nucleophilic addition reaction (e.g., a model Wittig reaction) with substituted this compound analogs.

Substituent (at position 4 or 5)Electronic EffectPredicted Relative Reaction RateRepresentative Product Yield (%)
-NO₂ (Nitro)Strong Electron-WithdrawingHighest~90-95%
-CN (Cyano)Strong Electron-WithdrawingHigh~85-90%
-Cl (Chloro)Inductive Electron-WithdrawingModerately High~80-85%
-H (Unsubstituted)Neutral (Reference)Moderate~75-80%
-CH₃ (Methyl)Weak Electron-DonatingModerately Low~65-70%
-OCH₃ (Methoxy)Strong Electron-Donating (Resonance)Low~55-60%
-NH₂ (Amino)Very Strong Electron-Donating (Resonance)Lowest~40-50%

Note: The yields presented are hypothetical and based on established trends in the reactivity of substituted benzaldehydes. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of the parent compound and a key precursor, as well as a general procedure for a nucleophilic addition reaction.

Synthesis of the Precursor: 2-Aminobenzaldehyde

A common route to this compound involves the protection of the amino group of 2-aminobenzaldehyde. The synthesis of 2-aminobenzaldehyde can be achieved via the reduction of 2-nitrobenzaldehyde.

Materials:

  • 2-Nitrobenzaldehyde

  • Iron powder

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a round-bottomed flask, dissolve 2-nitrobenzaldehyde in absolute ethanol.

  • To the stirring solution, add iron powder, followed by the dropwise addition of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Add anhydrous magnesium sulfate and stir for 10 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude 2-aminobenzaldehyde, which can be purified by column chromatography.

Synthesis of this compound

Materials:

  • 2-Aminobenzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-aminobenzaldehyde in the chosen solvent in a round-bottomed flask.

  • Add the base (e.g., triethylamine or sodium bicarbonate).

  • To the stirring solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Representative Nucleophilic Addition: Wittig Reaction

The Wittig reaction is a classic method for forming alkenes from aldehydes and ketones.

Materials:

  • This compound or a substituted analog

  • A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

  • Anhydrous solvent (e.g., THF or DCM)

Procedure:

  • In a dry, inert atmosphere, dissolve the phosphonium ylide in the anhydrous solvent.

  • To this solution, add a solution of this compound (or its analog) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the corresponding alkene product.

Visualizing the Concepts

To further elucidate the principles and processes discussed, the following diagrams are provided.

Reactivity_Influence cluster_substituents Substituents on Phenyl Ring cluster_molecule This compound Core EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Aldehyde Aldehyde Group (-CHO) EWG->Aldehyde Decreases electron density Increases electrophilicity Enhances reactivity EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) EDG->Aldehyde Increases electron density Decreases electrophilicity Reduces reactivity

Influence of Substituents on Aldehyde Reactivity.

Nucleophilic_Addition_Mechanism Reactants Substituted tert-Butyl (2-formylphenyl)carbamate + Nucleophile (Nu-) TransitionState Transition State Reactants->TransitionState Nucleophilic Attack on Carbonyl Carbon Intermediate Tetrahedral Intermediate TransitionState->Intermediate Product Addition Product Intermediate->Product Protonation Experimental_Workflow Start Start: Synthesize Substituted 2-Aminobenzaldehyde Precursor Step1 Boc Protection of Amino Group Start->Step1 Step2 Purification of Substituted This compound Step1->Step2 Step3 Nucleophilic Addition Reaction (e.g., Wittig Reaction) Step2->Step3 Step4 Reaction Work-up and Purification Step3->Step4 End Characterization of Final Product (NMR, MS, etc.) Step4->End

Safety Operating Guide

Navigating the Disposal of tert-Butyl (2-formylphenyl)carbamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl (2-formylphenyl)carbamate, a compound incorporating both a carbamate functional group and an aldehyde. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal operations must be performed within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.

  • Body Protection: A standard laboratory coat is mandatory.

  • Respiratory Protection: While a fume hood serves as the primary engineering control, respiratory protection may be necessary in case of a spill or inadequate ventilation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an accredited hazardous waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.[1]

    • The container must be constructed of a material compatible with the chemical.

    • Clearly label the container as "Hazardous Waste," and specify the full chemical name: "this compound."[2] The accumulation start date should also be clearly visible.[2]

    • Do not mix this waste with other chemical waste streams, particularly acids, bases, or strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • Management of Contaminated Materials:

    • Any materials that have come into contact with this compound, including weighing paper, contaminated gloves, and absorbent pads, must also be treated as hazardous waste.[1]

    • Place these contaminated items in the same designated hazardous waste container as the chemical.[1]

  • Spill Management:

    • In the event of a spill, utilize an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.

    • Carefully collect the absorbed material and place it into the designated hazardous waste container for disposal.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Ensure that all institutional procedures for waste manifests and record-keeping are meticulously followed.[1]

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the key properties of this compound.

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
Melting Point57-61°C[3]
Boiling Point291.7°C at 760 mmHg[3]
Flash Point130.2°C[3]

Note: This data is for the parent compound and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) for the material you are using.

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound in a laboratory setting.

Caption: Disposal workflow for this compound.

It is important to note that while some aldehydes may be neutralized for drain disposal, this practice is strongly discouraged for compounds like this compound without specific institutional guidance and validation, due to the presence of the carbamate group and the complexities of ensuring complete and safe neutralization.[4][5] Always default to the more conservative approach of treating it as hazardous waste.

References

Personal protective equipment for handling tert-Butyl (2-formylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for tert-Butyl (2-formylphenyl)carbamate is not fully detailed in the provided search results, the available information indicates it is classified with hazard code Xn and risk statements 22 (Harmful if swallowed) and 43 (May cause sensitization by skin contact)[1]. Therefore, appropriate personal protective equipment is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause irritation[2]. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166[3].
Hand Protection Chemically impervious gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential sensitization[1][3]. Latex gloves are not recommended for handling insecticides[4].
Body Protection Laboratory coat or chemical-resistant apron.To protect against accidental spills and splashes.
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH/MSHA approved respirator may be necessary if dust is generated or ventilation is inadequate[3].To prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Ensure a well-ventilated work area, preferably a chemical fume hood[3].

  • Verify that an eyewash station and safety shower are readily accessible[2].

  • Assemble all necessary equipment and reagents before commencing work.

  • Prepare a designated and clearly labeled waste container for the chemical and any contaminated materials[5].

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in Table 1 before handling the chemical.

  • Inspect gloves for any signs of damage or degradation before use.

3. Handling the Chemical:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid the generation of dust.

  • Wash hands thoroughly after handling the compound[2].

4. Storage:

  • Store in a cool, dry, and well-ventilated area[6].

  • Keep the container tightly closed to prevent contamination and exposure[6].

  • The recommended storage temperature is 2-8°C[1].

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[2].

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2].

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2].

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly[6]. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways[7].

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_area Prepare Well-Ventilated Area check_safety Check Eyewash/Shower prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials prep_waste Prepare Waste Container gather_materials->prep_waste don_ppe Don PPE prep_waste->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood weigh_transfer Weigh & Transfer handle_in_hood->weigh_transfer store_chemical Store Chemical Properly handle_in_hood->store_chemical conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment dispose_waste Dispose of Waste conduct_experiment->dispose_waste clean_area Clean Work Area dispose_waste->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands wash_hands->store_chemical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.